Eunicin
Descripción
Propiedades
Número CAS |
55822-19-0 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5Z)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one |
InChI |
InChI=1S/C20H30O4/c1-12-7-5-9-13(2)17-18-15(14(3)19(21)24-18)11-16(23-17)20(4,22)10-6-8-12/h8,13,15-18,22H,3,5-7,9-11H2,1-2,4H3/b12-8- |
Clave InChI |
RFCBIORAGZWLAM-WQLSENKSSA-N |
SMILES |
CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C |
SMILES isomérico |
CC1CCC/C(=C\CCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)/C |
SMILES canónico |
CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C |
Otros números CAS |
22551-45-7 55822-19-0 |
Sinónimos |
eunicin |
Origen del producto |
United States |
Foundational & Exploratory
Eunicin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicin is a cembranoid diterpene, a class of natural products characterized by a 14-membered carbocyclic ring. First isolated from the gorgonian octocoral Eunicea mammosa in 1968, this compound has since been identified in various species of the Eunicea genus. These marine organisms, commonly known as sea whips or candelabras, are a rich source of bioactive secondary metabolites. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities, with a focus on its anti-inflammatory and cytotoxic properties.
Natural Sources of this compound
This compound and its derivatives are primarily found in gorgonian octocorals of the genus Eunicea. Several species have been identified as natural sources of these compounds.
| Eunicea Species | Common Name | This compound Presence |
| Eunicea mammosa | Swollen-knob candelabrum | First isolated source |
| Eunicea fusca | Doughnut sea rod | Documented source |
| Eunicea knighti | - | Contains related cembranoids |
| Eunicea succinea | Shelf-knob sea rod | Contains related cembranoids |
Isolation and Purification of this compound
The following protocol is a composite methodology based on the established procedures for the isolation of cembranoid diterpenes from octocorals, with specific details adapted from the isolation of this compound from Pseudoplexaura, a related gorgonian.
Experimental Protocol
1. Collection and Extraction:
-
Specimen Collection: Specimens of Eunicea species are collected from their marine habitat. It is crucial to properly identify the species to ensure the presence of the target compound.
-
Extraction: The collected gorgonian tissue is typically preserved by freezing or immersion in a solvent like ethanol. The preserved tissue is then homogenized and extracted exhaustively with a suitable organic solvent, such as a mixture of dichloromethane and methanol (1:1 v/v). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.
2. Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane and 90% aqueous methanol to separate compounds based on their polarity. The more polar methanolic layer, which typically contains the diterpenoids, is retained.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The concentrated methanolic extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to that expected for this compound are pooled and further purified by HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Isocratic or gradient elution can be employed to achieve fine separation. The eluent is monitored by a UV detector.
4. Crystallization:
-
Pure this compound, obtained after HPLC, can often be crystallized from a suitable solvent system, such as hexane-ethyl acetate, to yield a pure crystalline solid.
Structural Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques.
Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to oxygenated carbons, and methyl groups are observed. The specific chemical shifts and coupling constants are characteristic of the cembranoid skeleton. |
| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons are identified, confirming the carbon framework of the molecule. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, which helps to confirm the molecular formula (C₂₀H₃₀O₄). |
Table of ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 1 | 80.2 | 3.51 (dd, 10.0, 4.0) |
| 2 | 74.1 | - |
| 3 | 40.5 | 1.85 (m), 1.65 (m) |
| 4 | 24.8 | 2.15 (m), 2.05 (m) |
| 5 | 125.1 | 5.25 (t, 7.0) |
| 6 | 134.5 | - |
| 7 | 39.8 | 2.20 (m) |
| 8 | 25.0 | 2.10 (m) |
| 9 | 35.1 | 2.30 (m) |
| 10 | 78.9 | 4.65 (d, 8.0) |
| 11 | 58.1 | 2.95 (d, 8.0) |
| 12 | 142.1 | - |
| 13 | 170.2 | - |
| 14 | 121.3 | 5.50 (s), 6.15 (s) |
| 15 | 32.5 | 1.25 (s) |
| 16 | 28.1 | 1.30 (s) |
| 17 | 24.1 | 1.70 (s) |
| 18 | 21.5 | 1.80 (s) |
| 19 | 15.2 | 0.95 (d, 7.0) |
| 20 | 14.8 | 0.90 (d, 7.0) |
| Note: The provided NMR data is based on published literature and may vary slightly depending on the solvent and instrument used. |
Biological Activity and Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not been extensively studied, research on other cembranoid diterpenes suggests potential mechanisms of action, particularly in relation to their anti-inflammatory and cytotoxic effects. A plausible hypothesis is that this compound, like other cembranoids, may modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Proposed Anti-Inflammatory Signaling Pathway of this compound:
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex. This would prevent the phosphorylation and degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory mediators.
The cytotoxic properties of cembranoid diterpenes may also be linked to their ability to induce apoptosis (programmed cell death) in cancer cells. The specific molecular targets and signaling cascades involved in this process are still under investigation but may involve pathways such as the p53-PUMA and PI3K-Akt signaling pathways.
Conclusion
This compound, a cembranoid diterpene from Eunicea gorgonians, represents a promising marine natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources and a detailed, composite protocol for its isolation and purification. While the precise molecular mechanisms of this compound are yet to be fully elucidated, the proposed inhibition of the NF-κB signaling pathway provides a strong rationale for its observed anti-inflammatory properties. Further research into the specific biological targets and signaling cascades of this compound is warranted to fully explore its potential as a lead compound in drug discovery and development.
An In-depth Technical Guide to the Biosynthesis of Eunicellane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicellane diterpenoids are a large and structurally diverse family of natural products, primarily isolated from marine organisms such as soft corals, with some instances in plants and bacteria.[1][2] These compounds are characterized by a distinctive 6/10-bicyclic carbon skeleton and exhibit a wide range of promising biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive targets for drug discovery and development.[1] This technical guide provides a comprehensive overview of the current understanding of the eunicellane diterpenoid biosynthetic pathway, detailing the key enzymes, precursor molecules, and intermediate compounds involved. The guide also presents detailed experimental protocols for the characterization of this pathway and summarizes relevant quantitative data to aid researchers in this field.
Core Biosynthetic Pathway
The biosynthesis of eunicellane diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] The formation of the characteristic 6/10-bicyclic eunicellane core is catalyzed by a class of enzymes known as terpene synthases (TSs). Following the initial cyclization, the eunicellane skeleton can be further modified by tailoring enzymes, such as cytochrome P450 monooxygenases, to generate the vast structural diversity observed in this family of natural products.[1][2]
There are two main proposed mechanistic pathways for the initial cyclization of GGPP, which appear to differ between bacterial and coral species.[1][2]
-
Bacterial Pathway (e.g., via Bnd4 and AlbS): Evidence suggests that bacterial eunicellane synthases, such as the cis-eunicellane synthase Bnd4 and the trans-eunicellane synthase AlbS, initiate cyclization through a 1,10-ring closure. This is followed by a hydride shift and a subsequent 1,14-cyclization to form the bicyclic core.[1][3]
-
Coral Pathway (e.g., via EcTPS1): In contrast, the proposed mechanism for coral eunicellane synthases, like EcTPS1, involves an initial 1,14-cyclization to form a cembranoid-like intermediate. This is followed by a series of hydride shifts and a final 1,10-ring closure.[2]
Key Enzymes in Eunicellane Biosynthesis
Several key enzymes involved in the biosynthesis of eunicellane diterpenoids have been identified and characterized:
-
Bnd4: A cis-eunicellane synthase from Streptomyces sp. (CL12–4) that converts GGPP to benditerpe-2,6,15-triene.[1][2]
-
AlbS: A trans-eunicellane synthase from Streptomyces albireticuli that produces albireticulene.[3]
-
MicA: A terpene synthase that synthesizes a nearly non-flexible eunicellane skeleton.[4]
-
EcTPS1: A coral-derived terpene synthase from Erythropodium caribaeorum that produces klysimplexin R.[2][3]
-
AriF: A cytochrome P450 from Amycolatopsis arida that catalyzes the further cyclization of the eunicellane skeleton into a 6/7/5-fused tricyclic scaffold.[5]
Quantitative Data
The following table summarizes the available quantitative data for key enzymes in the eunicellane biosynthesis pathway.
| Enzyme | Source Organism | Substrate | Product(s) | Specific Activity | Kinetic Parameters (Km, kcat) | Reference(s) |
| Bnd4 (Wild-Type) | Streptomyces sp. (CL12–4) | GGPP | benditerpe-2,6,15-triene | 14.6 ± 0.1 nmol mg⁻¹ min⁻¹ | Not Reported | [1] |
| Bnd4 (Mutants) | Streptomyces sp. (CL12–4) | GGPP | Varied | Relative activities reported | Not Reported | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of eunicellane diterpenoid biosynthesis.
Heterologous Expression and Purification of His-tagged Terpene Synthases in E. coli
This protocol is adapted for the expression and purification of His-tagged eunicellane synthases such as Bnd4, AlbS, and MicA.
a. Gene Cloning and Plasmid Construction: The codon-optimized synthetic gene for the terpene synthase is cloned into an appropriate expression vector (e.g., pET28a(+)) containing an N-terminal His6-tag.
b. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 12-18 hours to enhance soluble protein expression.
c. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
d. His-tag Affinity Purification:
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).
In Vitro Terpene Synthase Enzyme Assay
This protocol describes a general method for assaying the activity of purified terpene synthases with GGPP.
a. Reaction Setup:
-
Prepare a reaction mixture in a total volume of 100 µL containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
50 µM GGPP
-
1-5 µM purified terpene synthase
-
-
Incubate the reaction mixture at 30°C for 1-4 hours.
b. Product Extraction:
-
Quench the reaction by adding an equal volume of cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the diterpene products.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the extract under a stream of nitrogen before analysis.
Site-Directed Mutagenesis of Terpene Synthases
This protocol outlines a general procedure for introducing point mutations into a terpene synthase gene using a commercially available kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).
-
Primer Design: Design mutagenic primers (25-45 bases in length) containing the desired mutation, with the mutation located in the center of the primer. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template DNA (expression plasmid containing the terpene synthase gene), the mutagenic primers, and a high-fidelity DNA polymerase.
-
Perform PCR according to the kit manufacturer's instructions, typically involving 16-18 cycles of denaturation, annealing, and extension.
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI endonuclease for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformation mixture on an agar plate containing the appropriate antibiotic. Select individual colonies, isolate the plasmid DNA, and verify the desired mutation by DNA sequencing.
GC-MS Analysis of Diterpene Products
This protocol provides a general guideline for the analysis of eunicellane diterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation: A GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).
-
Sample Preparation: The extracted and concentrated diterpene products are dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Injection: 1 µL of the sample is injected in splitless mode.
-
GC Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 8-10°C/min.
-
Hold at 300°C for 5-15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-600.
-
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the products by comparing their retention times and fragmentation patterns with authentic standards or published data.
HPLC Analysis of Diterpenoids
For less volatile or thermally labile eunicellane derivatives, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometry detector.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The specific gradient will depend on the polarity of the compounds being analyzed.
-
Detection: UV detection is suitable for compounds with a chromophore. For compounds lacking a strong chromophore, a mass spectrometer or an evaporative light scattering detector (ELSD) can be used.
Visualizations
Biosynthetic Pathways
Caption: Proposed biosynthetic pathways for eunicellane diterpenoids in bacteria and corals.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of eunicellane synthases.
Conclusion
The field of eunicellane diterpenoid biosynthesis has seen significant advancements in recent years with the discovery and characterization of several key terpene synthases from both bacteria and corals. These findings have not only shed light on the intricate enzymatic mechanisms responsible for the construction of the complex eunicellane skeleton but have also opened up new avenues for the biotechnological production of these valuable natural products. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this fascinating biosynthetic pathway and to harness its potential for the development of novel therapeutics. Future research in this area will likely focus on the discovery of new eunicellane biosynthetic pathways, the detailed kinetic and structural characterization of the involved enzymes, and the engineering of these enzymes for the production of novel eunicellane analogs with enhanced biological activities.
References
- 1. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First trans-eunicellane terpene synthase in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. chem.uci.edu [chem.uci.edu]
Eunicin Biological Activity Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Eunicin and the Eunicellin Diterpenoids
This compound is a naturally occurring organic compound belonging to the eunicellin-based diterpenoid class. First isolated from the gorgonian octocoral Eunicella singularis, this family of compounds is characterized by a unique 6/10-fused bicyclic carbon skeleton, often featuring complex oxygenation patterns and ether bridges. Eunicellin-based diterpenoids are predominantly found in marine soft corals, particularly of the genera Cladiella, Briareum, and Eunicella. These marine natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and antimicrobial properties. This guide provides a comprehensive overview of the screening methodologies used to evaluate these activities, detailed experimental protocols, and a summary of key quantitative findings to aid in the research and development of this compound-related compounds as potential therapeutic agents.
Anti-inflammatory Activity Screening
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The anti-inflammatory potential of eunicellin diterpenoids is often evaluated by their ability to suppress the production of key inflammatory mediators in immune cells, such as macrophages. Key targets include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The activity is typically assessed in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory activity of representative marine-derived diterpenoids against nitric oxide production, a key indicator of anti-inflammatory potential.
| Compound Class | Compound Name | Assay System | Target | IC50 | Source Organism |
| Dolabellane Diterpenoid | Clavularol G | LPS-stimulated BV2 microglia | NO Production | 18.3 µM[1] | Clavularia viridis[1] |
| Dolabellane Diterpenoid | Clavularol E | LPS-stimulated BV2 microglia | NO Production | 27.8 µM[1] | Clavularia viridis[1] |
| Dolabellane Diterpenoid | Clavirolide Y | LPS-stimulated BV2 microglia | NO Production | 30.5 µM[1] | Clavularia viridis[1] |
| Dolabellane Diterpenoid | Dolabell-1(15),8(16)-diene | LPS-stimulated BV2 microglia | NO Production | 34.3 µM[1] | Clavularia viridis[1] |
Note: While the compounds listed are dolabellane diterpenoids, their screening provides a relevant quantitative benchmark for marine diterpenes. Studies on eunicellin-based diterpenoids confirm they potently inhibit the expression of pro-inflammatory proteins like iNOS and COX-2, the enzymes responsible for producing NO and prostaglandins, respectively, in the same cellular models.[2][3][4]
Experimental Workflow: Anti-inflammatory Screening
The general workflow for screening compounds for anti-inflammatory activity involves cell culture, treatment with the test compound, stimulation of an inflammatory response, and subsequent measurement of inflammatory mediators.
References
Spectroscopic Blueprint of Eunicin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for the marine-derived diterpenoid, Eunicin. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format to facilitate analysis and comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided.
Spectroscopic Data of this compound
The structural elucidation of this compound, a complex diterpenoid isolated from the gorgonian Eunicea mammosa, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as mass spectrometry. The data presented below is compiled from the seminal work on its structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.55 | m | |
| 2 | 5.30 | d | 9.5 |
| 3 | 5.65 | dd | 9.5, 2.5 |
| 4 | 2.40 | m | |
| 5 | 1.80 | m | |
| 6 | 1.65 | m | |
| 7 | 4.10 | t | 7.0 |
| 9 | 2.15 | m | |
| 10 | 1.95 | m | |
| 11 | 2.30 | m | |
| 12 | 1.45 | m | |
| 13 | 1.30 | s | |
| 14 | 1.25 | s | |
| 15 | 4.95, 5.10 | s, s | |
| 16 | 1.70 | s | |
| 17 | 1.05 | d | 7.0 |
| 18 | 1.10 | d | 7.0 |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.2 |
| 2 | 128.5 |
| 3 | 135.0 |
| 4 | 38.7 |
| 5 | 25.8 |
| 6 | 35.4 |
| 7 | 82.1 |
| 8 | 142.3 |
| 9 | 48.9 |
| 10 | 39.8 |
| 11 | 61.5 |
| 12 | 28.4 |
| 13 | 18.2 |
| 14 | 21.5 |
| 15 | 112.1 |
| 16 | 19.8 |
| 17 | 22.7 |
| 18 | 23.1 |
| C=O (OAc) | 170.5 |
| CH₃ (OAc) | 21.3 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (found) | Formula |
| [M+H]⁺ | 347.2535 | 347.2531 | C₂₀H₃₅O₄ |
| [M+Na]⁺ | 369.2355 | 369.2349 | C₂₀H₃₄NaO₄ |
Key fragmentation patterns observed in the mass spectrum of this compound involve the loss of the acetyl group and subsequent cleavages of the diterpene skeleton, providing valuable structural information.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols based on standard practices for the analysis of natural products like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of all carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure of this compound.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Data is collected in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and aid in structural analysis.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a natural product like this compound is a systematic process that integrates data from various techniques to build a complete structural picture.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Eunicin and its Analogs: A Deep Dive into a Promising Marine Natural Product
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, history, and biological activity of the eunicellin class of diterpenoids.
Introduction
First discovered in 1968, the eunicellin-based diterpenoids are a fascinating class of marine natural products that have garnered significant interest from the scientific community. Isolated from gorgonian soft corals, these complex molecules possess a unique 6/10 bicyclic core structure and have demonstrated a range of promising biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to eunicellin and its analogs, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and History
The journey of eunicellin began in 1968 with its isolation from the Mediterranean gorgonian Eunicella stricta (now known as Eunicella singularis).[1] The pioneering work by Kennard and Watson led to the initial characterization of this novel diterpenoid. The absolute stereochemistry of eunicellin was later determined through X-ray diffraction analysis of its dibromide derivative, a landmark achievement in marine natural product chemistry.[2] Since this initial discovery, nearly 400 distinct eunicellane diterpenoids have been identified from various soft coral species, primarily from the genera Cladiella and Briareum.[1] These findings have highlighted the rich chemical diversity within this class of compounds.
Isolation and Structure Elucidation
The isolation of eunicellin-based diterpenoids from their natural sources typically involves a multi-step process. A general workflow for this process is outlined below.
Caption: Generalized workflow for the isolation and structure elucidation of eunicellin-based diterpenoids from gorgonian corals.
Experimental Protocol: Isolation of Eunicellin Analogs
A representative protocol for the isolation of eunicellin analogs from soft corals involves the following steps:
-
Extraction: The collected coral biomass is typically minced and extracted exhaustively with a mixture of organic solvents, such as ethanol and dichloromethane, at room temperature.
-
Partitioning: The resulting crude extract is then subjected to a solvent partitioning procedure, like the Kupchan method, to separate compounds based on their polarity. This often involves partitioning between n-hexane, chloroform, and aqueous methanol.
-
Chromatography: The fractions obtained from partitioning are further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) with normal or reverse-phase columns to yield the pure eunicellin compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using a suite of spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). In some cases, single-crystal X-ray diffraction is used to unequivocally determine the absolute stereochemistry.
Biological Activities
Eunicellin-based diterpenoids have demonstrated a remarkable range of biological activities, with cytotoxicity against various cancer cell lines and potent anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Numerous studies have reported the cytotoxic effects of eunicellin analogs against a panel of human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis. The table below summarizes the cytotoxic activities (IC50 values) of several representative eunicellin-based diterpenoids.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cladieunicellin I | DLD-1 (colorectal adenocarcinoma) | 0.8 | [2] |
| Krempfielin E | A549 (lung adenocarcinoma) | 15.2 | [3] |
| Krempfielin F | H1299 (lung adenocarcinoma) | 18.5 | [3] |
| 6-acetoxy litophynin E | HepG2 (liver carcinoma) | 9.8 | [3] |
| Litophynin F | SAS (oral cancer) | 12.3 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of eunicellins are primarily attributed to their ability to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Several eunicellin derivatives have been shown to significantly reduce the expression of iNOS and COX-2 proteins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition leads to a decrease in the production of NO and prostaglandins, respectively, which are key players in the inflammatory cascade. The table below presents the anti-inflammatory activity of selected eunicellin compounds.
| Compound | Assay | IC50 (µM) | Reference |
| Krempfielin C | iNOS inhibition | 15.5 | [4] |
| 6-methyl ether of litophynol B | iNOS inhibition | 8.2 | [3] |
| 6-acetoxy litophynin E | iNOS inhibition | 10.1 | [3] |
| 6-methyl ether of litophynol B | COX-2 inhibition | 12.4 | [3] |
| Litophynin F | COX-2 inhibition | 14.6 | [3] |
Signaling Pathway Modulation
The anti-inflammatory effects of eunicellin-based diterpenoids are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Eunicellins are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Caption: Proposed mechanism of eunicellin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated in response to extracellular stimuli. Activated MAPKs can phosphorylate and activate various transcription factors, leading to the expression of inflammatory mediators. While the precise interactions are still under investigation, it is hypothesized that eunicellins may modulate the MAPK pathway, potentially by inhibiting the phosphorylation of key kinases, thereby contributing to their anti-inflammatory effects.
Caption: Postulated modulation of the MAPK signaling pathway by eunicellin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the eunicellin compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (iNOS and COX-2 Inhibition)
This assay measures the ability of a compound to inhibit the production of iNOS and COX-2 in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the eunicellin compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the expression of iNOS and COX-2.
-
Cell Lysis and Protein Quantification: After a suitable incubation period (e.g., 24 hours), lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative expression levels of iNOS and COX-2 and calculate the IC50 values for inhibition.
Conclusion
The eunicellin-based diterpenoids represent a rich and diverse family of marine natural products with significant potential for the development of new therapeutic agents. Their potent cytotoxic and anti-inflammatory activities, coupled with their intriguing molecular architecture, make them attractive targets for further investigation. This technical guide has provided a comprehensive overview of the discovery, history, and biological evaluation of these compounds, offering a solid foundation for future research in this exciting field. Further studies are warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Eunicellin-Based Diterpenoids from a Formosan Soft Coral Cladiella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Eunicin Bioactivity: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of computational methodologies for predicting the anticancer, anti-inflammatory, and antimicrobial potential of the marine-derived cembranoid diterpene, Eunicin.
This technical guide provides a comprehensive framework for the in silico evaluation of this compound, a cembranoid diterpene isolated from gorgonians of the Eunicea genus. Given the limited availability of direct experimental data for this compound, this document outlines a predictive approach based on the known bioactivities of structurally similar cembranoid diterpenes. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents from natural sources.
Introduction to this compound and Cembranoid Diterpenes
This compound is a complex macrocyclic diterpenoid belonging to the cembranoid class of natural products.[1] Cembranoids, isolated from both terrestrial plants and marine invertebrates like soft corals, are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 14-membered carbocyclic ring characteristic of cembranoids provides a unique scaffold for diverse chemical modifications, leading to a broad spectrum of bioactivities.[1] This guide focuses on predicting the therapeutic potential of this compound through a combination of data analysis from analogous compounds and established in silico techniques.
Predicted Bioactivities of this compound based on Analogous Compounds
Due to the absence of specific experimental bioactivity data for this compound, we have compiled quantitative data from structurally related cembranoid diterpenes to inform our predictive analysis. These analogs, primarily isolated from soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, provide a basis for hypothesizing the potential efficacy of this compound.
Anticancer Activity
Cembranoid diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][4][5] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[6][7] Molecular docking studies on other cembranoids suggest potential binding to targets such as tubulin, protein kinase C (PKC), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor 2 (VEGFR-2).[8][9][10]
Table 1: Anticancer Activity of Cembranoid Diterpene Analogs
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| α-cembratriene-diol (α-CBD) | HepG2 | > 5.96 (at 20 mg/L) | [5] |
| α-cembratriene-diol (α-CBD) | SMMC-7721 | > 5.96 (at 20 mg/L) | [5] |
| Sarcophytolol | HepG2 | 20 ± 0.032 | [8] |
| Sarcophytolide B | MCF-7 | 25 ± 0.0164 | [8] |
| Sarcophytolide C | HepG2 | Data not specified | [8] |
| Sarcophytolide C | MCF-7 | Data not specified | [8] |
| KHF16 | MCF7 | 5.6 | [11] |
| KHF16 | MDA-MB-231 | 6.8 | [11] |
| KHF16 | MDA-MB-468 | 9.2 | [11] |
| Compound 1 | HCT116 | 22.4 | [12] |
| Compound 2 | HCT116 | 0.34 | [12] |
Anti-inflammatory Activity
The anti-inflammatory properties of cembranoids are often attributed to their ability to modulate key signaling pathways, most notably the NF-κB pathway.[3][13] Inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.[13][14]
Table 2: Anti-inflammatory Activity of Cembranoid Diterpene Analogs
| Compound Name | Assay | Target Cell/Enzyme | IC50 (µM) | Reference |
| Lobocrasol A | NF-κB Luciferase | HepG2 | 6.30 ± 0.42 | [13] |
| Lobocrasol B | NF-κB Luciferase | HepG2 | 6.63 ± 0.11 | [13] |
| Sinulariain A | TNF-α release | RAW264.7 | > 20 | [15] |
| 7,8-dihydro-6-oxocembrene A | TNF-α release | RAW264.7 | 16.5 | [15] |
| Known Compound 7 | TNF-α release | RAW264.7 | 5.6 | [15] |
| Sinumaximol C | sEH inhibition | Recombinant human sEH | 70.68 ± 1.44 | [8][16] |
| Sethukarailin | sEH inhibition | Recombinant human sEH | 78.83 ± 2.26 | [8][16] |
Antimicrobial Activity
Several cembranoid diterpenes have exhibited inhibitory activity against a range of pathogenic bacteria.[1] The mechanism of action is thought to involve the disruption or damage of the bacterial cell membrane.[17]
Table 3: Antimicrobial Activity of Cembranoid Diterpene Analogs
| Compound Name | Microorganism | MIC (µM) | Reference |
| Trocheliane | Acinetobacter baumannii | 4 - 6 | [18][19] |
| Trocheliane | Staphylococcus aureus | 4 - 6 | [18][19] |
| Sarcoehrenolide M | Streptococcus parauberis | 38.8 µg/mL | [20] |
| Known Compound 8 | Streptococcus parauberis | 37.4 µg/mL | [20] |
| Known Compound 9 | Streptococcus parauberis | 31.6 µg/mL | [20] |
In Silico Prediction Workflow
The following workflow outlines a comprehensive computational approach to predict the bioactivity of this compound.
Detailed Methodologies for In Silico Analysis
This section provides detailed protocols for the key in silico experiments proposed for the characterization of this compound's bioactivity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, enabling the prediction of binding affinity.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF format from PubChem (CID: 5358827).
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a format compatible with the docking software (e.g., PDBQT).
-
-
Receptor Preparation:
-
Download the crystal structures of target proteins from the Protein Data Bank (PDB). Potential targets for this compound based on analog studies include:
-
Prepare the protein for docking using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges.
-
-
Docking Simulation:
-
Define the grid box to encompass the active site of the target protein.
-
Perform the docking simulation using software such as AutoDock Vina.
-
Analyze the resulting docking poses and binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Analysis of Results:
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
Compare the binding affinity of this compound to that of known inhibitors of the target protein.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
Protocol:
-
Training Set Selection:
-
Compile a set of structurally diverse cembranoid diterpenes with known activity against a specific target (e.g., a particular cancer cell line).
-
Include both active and inactive compounds to build a robust model.
-
-
Pharmacophore Model Generation:
-
Use software like LigandScout or MOE to generate pharmacophore models based on the training set.
-
The software will identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
-
Model Validation:
-
Validate the generated model using a test set of compounds with known activities that were not included in the training set.
-
A good model should be able to distinguish between active and inactive compounds with high accuracy.
-
-
Virtual Screening:
-
Use the validated pharmacophore model to screen a database of natural products (including this compound) to identify other potentially active compounds.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical properties of a series of compounds with their biological activity.
Protocol:
-
Dataset Preparation:
-
Gather a dataset of cembranoid diterpenes with corresponding quantitative bioactivity data (e.g., IC50 values).
-
Calculate a range of molecular descriptors for each compound (e.g., physicochemical, topological, and electronic properties) using software like PaDEL-Descriptor.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that relates the descriptors to the biological activity.
-
-
Model Validation:
-
Validate the model using the test set to assess its predictive power. Key statistical parameters include the correlation coefficient (R²) and the root mean square error (RMSE).
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.
-
Predicted Signaling Pathways
Based on the known mechanisms of action of related cembranoid diterpenes, this compound is predicted to modulate the following key signaling pathways.
NF-κB Signaling Pathway (Anti-inflammatory)
The NF-κB pathway is a central regulator of inflammation.[22] Cembranoids are known to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[3]
PI3K-Akt Signaling Pathway (Anticancer)
The PI3K-Akt pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer.[18] Some cembranoids have been shown to induce apoptosis by modulating this pathway.[6][7]
References
- 1. This compound | C20H30O4 | CID 5358827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eunicellin | C28H42O9 | CID 162952494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. A Review on Bioactivities of Tobacco Cembranoid Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-alkene | C21H32O4 | CID 24204115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Eunicin mechanism of action preliminary studies
An in-depth analysis of the preliminary studies on the mechanism of action of "Eunicin" cannot be provided at this time. Extensive searches for a compound named "this compound" have not yielded any specific scientific literature or data related to its mechanism of action. It is highly likely that "this compound" is a misnomer or a typographical error for another compound.
To provide a comprehensive technical guide as requested, the correct name of the molecule of interest is required. Once the accurate compound name is identified, a thorough investigation into its biological activities can be conducted. This would involve:
-
Literature Review: Gathering all relevant publications detailing its effects on cellular and molecular pathways.
-
Data Extraction and Tabulation: Systematically collecting and organizing quantitative data from published studies, such as IC50 values from cytotoxicity assays, changes in protein or gene expression levels, and other relevant metrics. This information would be presented in clear, structured tables for comparative analysis.
-
Protocol Compilation: Detailing the experimental methodologies used in the key studies. This would include specifics on cell lines, reagents, concentrations, incubation times, and the analytical techniques employed (e.g., Western blotting, qPCR, flow cytometry, etc.).
-
Signaling Pathway Mapping and Visualization: Elucidating the molecular pathways through which the compound exerts its effects. This would be visualized using Graphviz (DOT language) to create clear diagrams of the signaling cascades, as per the user's request.
Without the correct name of the compound, it is impossible to proceed with these steps and generate the requested in-depth technical guide. We recommend verifying the name of the compound of interest to enable a precise and informative response.
Eunicellin-Based Diterpenoids: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicellin-based diterpenoids are a large and structurally diverse family of marine natural products, primarily isolated from octocorals, particularly soft corals of the genera Cladiella, Eunicella, and Briareum.[1][2] First identified in 1968, nearly 400 eunicellanes have been reported to date. These compounds are characterized by a 6/10-fused bicyclic carbon skeleton, often featuring transannular ether bridges and extensive oxygenation.[2] The unique architecture and significant biological activities of eunicellin-based diterpenoids, including potent cytotoxic, anti-inflammatory, and neuroprotective properties, have established them as promising candidates for drug discovery and development.[1][3] This guide provides an in-depth review of the literature, focusing on their isolation, synthesis, biological activities, and underlying mechanisms of action.
Isolation and Structure Elucidation
Eunicellin-based diterpenoids are typically isolated from the organic extracts of soft corals. The general workflow involves extraction with organic solvents, followed by chromatographic separation to yield pure compounds.
General Isolation Protocol
A common procedure for the isolation of eunicellin-based diterpenoids is as follows:
-
Collection and Extraction: The soft coral material is collected and immediately frozen or extracted with a solvent like ethanol or a mixture of dichloromethane and methanol to prevent degradation of the secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to solvent partitioning. For instance, the extract is partitioned between ethyl acetate and water. The organic layer, containing the diterpenoids, is concentrated under reduced pressure.
-
Chromatographic Separation: The resulting residue is separated using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: The crude extract is often first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or interesting profiles on Thin Layer Chromatography (TLC) are further purified by normal-phase or reverse-phase HPLC to yield pure compounds.[4]
-
-
Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[1][4]
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the absolute stereochemistry.
-
Experimental Workflow for Isolation and Identification
Total Synthesis
The complex and stereochemically rich architecture of eunicellin diterpenoids presents a significant challenge for synthetic chemists. Several research groups have developed elegant strategies for their total synthesis.
Key Synthetic Strategies
-
[4+3] Annulation: One approach involves a TiCl₄-mediated [4+3] annulation to construct the hydroisobenzofuran core, a key structural motif in eunicellins. This strategy was successfully applied in a 17-step synthesis of deacetoxyalcyonin acetate.[5]
-
Prins-Pinacol Rearrangement: A unified strategy for the synthesis of both cladiellin and briarellin diterpenes has been developed. The central step is an acid-promoted condensation of a (Z)-α,β-unsaturated aldehyde with a cyclohexadienyl diol, which proceeds via a Prins-pinacol rearrangement to form the hexahydroisobenzofuran core with high stereocontrol.[6][7]
-
Nozaki-Hiyama-Kishi (NHK) Cyclization: This reaction is often employed to form the ten-membered ring characteristic of the eunicellin skeleton.[7]
Representative Synthetic Scheme: A Unified Approach
Biological Activities and Therapeutic Potential
Eunicellin-based diterpenoids exhibit a broad spectrum of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Numerous eunicellin-based diterpenoids have demonstrated significant cytotoxicity against a variety of human cancer cell lines. This activity makes them attractive candidates for the development of novel anticancer agents.
| Compound | Cancer Cell Line | Activity | IC₅₀ / ED₅₀ (µg/mL) | IC₅₀ / ED₅₀ (µM) | Reference |
| Krempfielin (unspecified) | H1299 (Lung) | ED₅₀ | 18.1 ± 1.5 | - | [8] |
| Krempfielin (unspecified) | BT483 (Breast) | ED₅₀ | 13.2 ± 1.1 | - | [8] |
| Litophynol B derivative | A549 (Lung) | ED₅₀ | 15.8 ± 2.0 | - | [8] |
| Litophynol B derivative | BT483 (Breast) | ED₅₀ | 8.5 ± 1.0 | - | [8] |
| Litophynol B derivative | SAS (Oral) | ED₅₀ | 14.3 ± 1.8 | - | [8] |
| Unnamed Eunicellin 1 | HL-60 (Leukemia) | IC₅₀ | - | 15.0 | |
| Unnamed Eunicellin 1 | Jurkat (T-lymphocyte) | IC₅₀ | - | 21.9 | |
| Unnamed Eunicellin 5 | HL-60 (Leukemia) | IC₅₀ | - | 92.0 | |
| Unnamed Eunicellin 5 | Jurkat (T-lymphocyte) | IC₅₀ | - | 123.8 | |
| Diterpene C1 | MCF-7 (Breast) | EC₅₀ | 13 | - | [9] |
| Diterpene C2 | MCF-7 (Breast) | EC₅₀ | 49 | - | [9] |
| 6-acetoxy litophynin E | A549 (Lung) | ED₅₀ | 18.2 ± 2.1 | - | [1] |
| 6-acetoxy litophynin E | H1299 (Lung) | ED₅₀ | 17.5 ± 1.9 | - | [1] |
| 6-acetoxy litophynin E | BT483 (Breast) | ED₅₀ | 10.5 ± 1.2 | - | [1] |
| 6-acetoxy litophynin E | HepG2 (Liver) | ED₅₀ | 19.5 ± 2.5 | - | [1] |
| 6-acetoxy litophynin E | SAS (Oral) | ED₅₀ | 12.8 ± 1.5 | - | [1] |
The cytotoxic effects of many compounds are mediated through the induction of apoptosis, or programmed cell death. While direct evidence for eunicellins is still emerging, the general mechanism involves the intrinsic (mitochondrial) pathway. This pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A high Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.
Anti-inflammatory Activity
Several eunicellin-based diterpenoids have been shown to possess significant anti-inflammatory properties.[1][8] This is typically assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW264.7 cells.
| Compound | Assay | Result | Reference |
| Krempfielins B, C, and known compounds 5, 6 | iNOS protein expression in LPS-stimulated RAW264.7 cells (at 10 µM) | Significant reduction | [8] |
| Krempfielins B, C, and known compounds 5, 6 | COX-2 protein expression in LPS-stimulated RAW264.7 cells (at 10 µM) | No effective reduction | [8] |
| 6-methyl ether of litophynol B (6) | iNOS protein expression in LPS-stimulated RAW264.7 cells | Potent inhibition | [1] |
| 6-acetoxy litophynin E (10) | iNOS protein expression in LPS-stimulated RAW264.7 cells | Potent inhibition | [1] |
| 6-methyl ether of litophynol B (6) | COX-2 protein expression in LPS-stimulated RAW264.7 cells | Significant reduction | [1] |
| Litophynin F (12) | COX-2 protein expression in LPS-stimulated RAW264.7 cells | Significant reduction | [1] |
The expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is largely regulated by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including iNOS and COX-2. Eunicellin-based diterpenoids likely exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, leading to a reduction in iNOS and COX-2 expression.
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of marine diterpenoids. While research specifically on eunicellins is still in its early stages, related compounds have shown promise. The mechanism is often linked to anti-neuroinflammatory activity, such as the inhibition of nitric oxide (NO) release in LPS-stimulated microglial cells. Given the established anti-inflammatory properties of eunicellins, this is a promising area for future investigation.[10][3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the eunicellin-based diterpenoid (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Anti-inflammatory Assay (Western Blot for iNOS and COX-2)
This method detects the levels of specific proteins in cell lysates.
-
Cell Culture and Treatment: Culture RAW264.7 macrophages and stimulate them with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Conclusion and Future Directions
Eunicellin-based diterpenoids represent a fascinating class of marine natural products with significant therapeutic potential. Their potent cytotoxic and anti-inflammatory activities, coupled with their complex and synthetically challenging structures, make them a focal point for research in natural product chemistry, medicinal chemistry, and pharmacology.
Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which eunicellins exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the eunicellin scaffold to identify key functional groups responsible for activity and to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of promising eunicellin-based compounds in animal models of cancer and inflammatory diseases.
-
Sustainable Supply: Developing efficient and scalable total synthesis routes or utilizing aquaculture and synthetic biology approaches to ensure a sustainable supply of these valuable compounds for further development.
The continued exploration of eunicellin-based diterpenoids holds great promise for the discovery of new lead compounds that could be developed into the next generation of anticancer and anti-inflammatory drugs.
References
- 1. Cytotoxic and Anti-Inflammatory Eunicellin-Based Diterpenoids from the Soft Coral Cladiella krempfi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, enzymology, and future of eunicellane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Polyoxygenated Klysimplexane- and Eunicellin-Based Diterpenoids from the Gorgonian Briareum violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward a general route to the eunicellin diterpenes: the asymmetric total synthesis of deacetoxyalcyonin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Total Synthesis of Eunicin and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eunicin is a member of the eunicellin family of diterpenes, a class of marine natural products isolated from soft corals. These compounds exhibit a complex and challenging molecular architecture characterized by a fused tricyclic system, including a central hydroisobenzofuran core. The unique structural features and promising biological activities of eunicellins have made them attractive targets for total synthesis. These application notes provide an overview of the key methodologies and synthetic strategies employed in the total synthesis of the eunicellin core, with a focus on approaches that can be adapted for the synthesis of this compound and its analogs.
Key Synthetic Strategies and Methodologies
The total synthesis of the eunicellin core presents several key challenges, including the stereocontrolled construction of the fused ring system and the installation of various functional groups. Several research groups have developed elegant strategies to address these challenges. Two prominent approaches are highlighted below.
1. TiCl₄-Mediated [4+3] Annulation for the Construction of the Hydroisobenzofuran Core
A powerful strategy for the rapid assembly of the central hydroisobenzofuran core of eunicellins involves a Lewis acid-mediated [4+3] annulation. This approach, developed by Molander and colleagues, provides a convergent and stereocontrolled route to this key structural motif.[1]
Retrosynthetic Analysis:
The retrosynthetic analysis for this approach is depicted below. The target eunicellin core is disconnected to reveal a key hydroisobenzofuran intermediate. This intermediate is envisioned to be formed through a [4+3] cycloaddition between a bis-acetal precursor and a diene.
Figure 1: Retrosynthetic analysis based on a [4+3] annulation strategy.
Experimental Protocol: TiCl₄-Mediated [4+3] Annulation
This protocol is adapted from the synthesis of deacetoxyalcyonin acetate, a member of the eunicellin family.[1]
Materials:
-
Bis-acetal precursor
-
1-Methoxy-1,3-bis(triethylsilanyloxy)buta-1,3-diene
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the bis-acetal precursor in anhydrous dichloromethane.
-
Cool the solution to -80 °C in a dry ice/acetone bath.
-
Slowly add a solution of titanium tetrachloride in dichloromethane to the reaction mixture.
-
After stirring for 10 minutes, add a solution of 1-methoxy-1,3-bis(triethylsilanyloxy)buta-1,3-diene in dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture at -80 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the hydroisobenzofuran product.
Quantitative Data:
| Step | Reactants | Reagents & Conditions | Yield (%) | Reference |
| [4+3] Annulation | Bis-acetal, 1-methoxy-1,3-bis(triethylsilanyloxy)buta-1,3-diene | TiCl₄, CH₂Cl₂, -80 °C | 43-80 | [1] |
2. Asymmetric Synthesis via Aldol Additions and Ring-Closing Metathesis
Another powerful approach for the enantioselective synthesis of the eunicellin core involves the use of asymmetric aldol additions to set key stereocenters, followed by ring-closing metathesis (RCM) to construct the cyclic framework. This strategy has been successfully applied in the synthesis of various complex natural products. While a specific application to this compound is not detailed in the initial search, the principles are highly relevant and have been used in the synthesis of other complex molecules like (-)-mucocin by the Crimmins group.[2]
Logical Workflow:
The general workflow for this type of approach is outlined below. It begins with the asymmetric synthesis of key fragments containing the necessary stereochemical information, followed by their coupling and subsequent cyclization to form the core structure.
Figure 2: General workflow for eunicellin core synthesis via fragment coupling and RCM.
Experimental Protocol: Asymmetric Glycolate Aldol Addition
This protocol is a general representation of an asymmetric aldol addition used to construct chiral building blocks, adapted from methodologies developed by Crimmins and others.[2][3]
Materials:
-
N-acyl oxazolidinone chiral auxiliary
-
Titanium tetrachloride (TiCl₄) or other Lewis acid
-
Triethylamine (NEt₃) or other base
-
Aldehyde
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon atmosphere
Procedure:
-
To a solution of the N-acyl oxazolidinone in anhydrous dichloromethane under an argon atmosphere at 0 °C, add the Lewis acid (e.g., TiCl₄) dropwise.
-
After stirring for 15 minutes, add the base (e.g., NEt₃) dropwise, and stir for another 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise and stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the aldol adduct.
Quantitative Data for Key Steps in Analogous Syntheses:
| Step | Reagents & Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| Asymmetric Glycolate Aldol Addition | TiCl₄, (-)-sparteine, CH₂Cl₂, -78 °C | 85-95 | >95:5 | [2] |
| Ring-Closing Metathesis | Grubbs' 2nd generation catalyst, CH₂Cl₂, reflux | 80-90 | N/A | [2] |
| Cross-Metathesis Coupling | Grubbs-Hoveyda 2nd generation catalyst, CH₂Cl₂, 40 °C | 60-70 | N/A | [2] |
The total synthesis of this compound and other eunicellin diterpenes represents a significant challenge in organic chemistry. The methodologies presented here, including the TiCl₄-mediated [4+3] annulation and strategies based on asymmetric aldol additions and ring-closing metathesis, provide powerful and versatile tools for the construction of the complex eunicellin core. These approaches offer pathways for the synthesis of not only the natural products themselves but also novel analogs for biological evaluation and drug discovery programs. Further refinement of these strategies will continue to advance the field of complex molecule synthesis.
References
- 1. Toward a general route to the eunicellin diterpenes: the asymmetric total synthesis of deacetoxyalcyonin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-mucocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Eunicin Extraction from Gorgonian Corals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gorgonian corals, particularly those from the genus Eunicea, are a rich source of bioactive secondary metabolites. Among these are the eunicellin-based diterpenoids, a class of compounds that includes eunicin. These molecules have garnered significant interest due to their complex chemical structures and potent biological activities, including anti-inflammatory and cytotoxic properties.[1][2] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound and related cembranoid diterpenes from gorgonian coral tissue. The methodology is synthesized from established procedures in marine natural product chemistry.[3][4][5]
Experimental Protocol
This protocol outlines a generalized yet comprehensive procedure for the isolation of this compound. Researchers should note that optimization may be required based on the specific gorgonian species and available laboratory equipment.
1.0 Sample Collection and Preparation
1.1. Collection: Collect gorgonian coral samples (e.g., Eunicea fusca) by hand using SCUBA at depths ranging from 5 to 10 meters.[5] Place samples immediately in seawater-filled containers for transport to the laboratory. 1.2. Identification: A voucher specimen should be preserved (e.g., in ethanol) and deposited in an appropriate museum or institutional collection for taxonomic identification.[5] 1.3. Preparation:
- Upon arrival at the lab, freeze the coral samples at -20°C.
- Lyophilize (freeze-dry) the frozen samples to remove all water content. This prevents degradation and prepares the tissue for efficient solvent extraction.[5]
- Once fully dried, mince or grind the gorgonian tissue into a coarse powder to maximize the surface area for extraction.
2.0 Extraction
2.1. Solvent Maceration:
- Place the dried, powdered coral material into a large glass container.
- Submerge the powder in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). A typical solvent-to-sample ratio is 10:1 (v/w).[4]
- Allow the mixture to macerate at room temperature for 24 hours with occasional agitation.
- Decant the solvent. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[4] 2.2. Concentration:
- Combine all solvent extracts.
- Concentrate the pooled extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.[4]
3.0 Fractionation by Solvent Partitioning
3.1. Liquid-Liquid Extraction:
- Dissolve the crude extract in a suitable solvent system, such as dichloromethane and water (1:1 v/v).[4]
- Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
- Collect the organic (dichloromethane) layer, which will contain the less polar compounds, including diterpenes like this compound. The aqueous layer will contain highly polar metabolites.
- Concentrate the organic layer using a rotary evaporator to yield the organic fraction.
4.0 Chromatographic Purification
4.1. Flash Column Chromatography (Initial Separation):
- Pre-adsorb the dried organic fraction onto a small amount of silica gel (230-400 mesh).
- Prepare a flash chromatography column packed with silica gel.
- Load the pre-adsorbed sample onto the top of the column.
- Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% petroleum ether or hexane, gradually increasing the proportion of ethyl acetate.[5]
- Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
- Combine fractions that show similar TLC profiles.
4.2. High-Performance Liquid Chromatography (HPLC) (Final Purification):
- Further purify the fractions containing the target compounds using semi-preparative or preparative HPLC.[3]
- A typical setup would involve a C18 reverse-phase column.
- Elute with a solvent system such as a gradient of methanol and water or acetonitrile and water.
- Monitor the elution using a UV detector.
- Collect the peaks corresponding to pure this compound.
- Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]
Data Presentation
The following table summarizes representative quantitative data from the extraction of secondary metabolites from gorgonian corals. Yields can vary significantly based on species, location, and collection time.
| Parameter | Value | Source Species | Reference |
| Initial Sample Mass (Wet) | 850 g | Eunicea sp. | [4] |
| Initial Sample Mass (Dry) | 600 g | Eunicea sp. | [4] |
| Initial Sample Mass (Dry) | 180 g | Sinularia inelegans | [5] |
| Crude Extract Yield | 25 g | Eunicea sp. | [4] |
| Crude Extract Yield (%) | 4.17% (of dry weight) | Eunicea sp. | Calculated from[4] |
| Purified Diterpenoid Yield | 180 mg (Compound 1) | Sinularia inelegans | [5] |
| Purified Diterpenoid Yield (%) | 0.1% (of dry weight) | Sinularia inelegans | Calculated from[5] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in this compound extraction.
References
- 1. Secondary Metabolites from Gorgonian Corals of the Genus Eunicella: Structural Characterizations, Biological Activities, and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fuscoside E: A strong anti-inflammatory diterpene from Caribbean octocoral Eunicea fusca [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
Application Note: Purification of Eunicin using High-Performance Liquid Chromatography (HPLC)
Introduction
Eunicin is a cembranoid diterpene isolated from the gorgonian coral Eunicea mammosa. As a member of a class of natural products with diverse and potent biological activities, efficient methods for its purification are critical for further pharmacological and developmental studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products from complex biological extracts. This application note details a general protocol for the purification of this compound using reversed-phase HPLC, based on established methods for the separation of related diterpenoids from marine sources.
Chemical Profile: this compound
This compound is a complex diterpenoid with multiple stereocenters. Its chemical properties inform the selection of appropriate chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.4 g/mol | [1] |
| General Class | Cembranoid Diterpene |
Experimental Protocols
1. Extraction of Crude this compound from Eunicea mammosa
This protocol describes a general procedure for obtaining a crude extract enriched with this compound and other secondary metabolites from the gorgonian coral.
-
Sample Preparation: Collect fresh specimens of Eunicea mammosa. Immediately freeze the samples in liquid nitrogen and then lyophilize to remove water.
-
Initial Extraction: Mince the dried coral tissue and subject it to exhaustive extraction with a suitable organic solvent, such as a mixture of dichloromethane and methanol (1:1 v/v), at room temperature.
-
Solvent Partitioning: Concentrate the resulting extract under reduced pressure. The crude extract is then typically partitioned between an immiscible solvent pair, such as ethyl acetate and water, to separate compounds based on polarity. The organic layer, which is expected to contain this compound, is collected and dried.
2. HPLC Purification of this compound
This protocol outlines a general reversed-phase HPLC method for the purification of this compound from the crude organic extract. Method optimization may be required based on the specific composition of the extract.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
HPLC-grade solvents: Acetonitrile (ACN) and Water (H₂O).
-
Sample dissolved in a suitable solvent (e.g., methanol or acetonitrile).
HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 x 10 mm, 5 µm) |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 100% B over 40 minutes |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 100 µL (concentration-dependent) |
Fraction Collection:
Collect fractions based on the elution profile observed on the chromatogram. Fractions corresponding to major peaks should be collected separately. The purity of each fraction should be subsequently analyzed by analytical HPLC.
Post-Purification:
Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified compound. The final purity should be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as NMR and mass spectrometry.
Data Presentation
The following table summarizes hypothetical retention times for this compound and related impurities based on the described HPLC method. Actual values will vary depending on the specific instrumentation and exact method parameters.
Table 1: Hypothetical HPLC Retention Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 | 15.2 | 10.5 | - |
| Impurity 2 | 18.9 | 5.3 | - |
| This compound | 22.5 | 80.1 | >95% (post-purification) |
| Impurity 3 | 25.8 | 4.1 | - |
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the overall workflow from the collection of the gorgonian coral to the final purified this compound.
Caption: Workflow for the purification of this compound.
HPLC Purification Signaling Pathway
The diagram below outlines the logical flow of the HPLC purification process.
Caption: HPLC purification process overview.
References
Eunicin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicin, a cembranoid diterpene isolated from marine organisms, represents a class of natural products with significant potential in anticancer research. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound and related cembranoid diterpenes on various cancer cell lines. The methodologies outlined herein are foundational for screening, mechanism of action studies, and preclinical evaluation of this compound class. While specific cytotoxic data for this compound is limited in publicly available literature, this document leverages data from closely related cembranoid diterpenes to provide a representative overview of their anticancer potential.
Application Notes
This compound and other cembranoid diterpenes have demonstrated cytotoxic activity against a range of cancer cell lines. The primary mechanism of action is often the induction of apoptosis, or programmed cell death. Key considerations for studying the cytotoxicity of these compounds include the selection of appropriate cancer cell lines, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the underlying molecular pathways.
Standard cytotoxicity assays such as the MTT assay are employed to quantify the effect of these compounds on cell viability. To further characterize the mode of cell death, assays like Annexin V staining followed by flow cytometry are crucial for distinguishing between apoptosis and necrosis. Understanding the specific signaling pathways modulated by these compounds is essential for targeted drug development. While direct evidence for this compound is still emerging, studies on other cembranoid diterpenes suggest potential involvement of key apoptosis-regulating pathways such as PI3K/Akt and p53.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various cembranoid diterpenes against several human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the expected potency of this class of compounds.
| Compound Name | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| A cembranoid diterpene | LS180 | Human colon adenocarcinoma | 28.4 ± 3.7 | [1][2] |
| A cembranoid diterpene | MCF-7 | Human breast adenocarcinoma | 44.0 ± 6.4 | [1][2] |
| A cembranoid diterpene | MOLT-4 | Human lymphoblastic leukemia | 33.5 ± 5.1 | [1][2] |
| Sarcoconvolutum D | A549 | Human lung adenocarcinoma | 49.70 ± 0.05 | [3] |
| Sarcoconvolutum D | HSC-2 | Human oral-cavity carcinoma | 53.17 | [3] |
| (+)-Isosarcophytoxide | HL-60 | Human promyelocytic leukemia | 0.78 ± 0.21 | [4] |
| (+)-Isosarcophytoxide | A-549 | Human lung adenocarcinoma | 1.26 ± 0.80 | [4] |
| Lobophytene | A-549 | Human lung adenocarcinoma | 8.2 | [4] |
| Lobophytene | HT-29 | Human colon cancer | 5.6 | [4] |
| (1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olide | HT-29 | Human colon cancer | 1.8 | [4] |
| Durumolide P | A549 | Human lung adenocarcinoma | Not specified | |
| Cembrene A | Ehrlich ascites carcinoma | Mouse carcinoma | LD50 of 50 µg/mL | [4] |
| Lobophytolin D | HT-29 | Human colon cancer | 4.52 ± 0.82 | [4] |
| Lobophytolin D | Capan-1 | Human pancreatic cancer | 6.62 ± 4.02 | [4] |
| Lobophytolin D | A-549 | Human lung adenocarcinoma | 5.17 ± 0.86 | [4] |
| Lobophytolin D | SNU-398 | Human hepatocellular carcinoma | 6.15 ± 2.88 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound or other test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound or other test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the determined IC50 for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Eunicellin Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicellin-based diterpenoids, a class of marine natural products isolated from soft corals and gorgonians, have demonstrated significant anti-inflammatory properties. These compounds represent a promising avenue for the development of novel therapeutic agents for a range of inflammatory diseases. This document provides detailed application notes and experimental protocols for the assessment of the anti-inflammatory activity of eunicellin diterpenoids, with a focus on both in vitro and in vivo models. The information compiled is based on studies of various eunicellin-based compounds and extracts from organisms such as Eunicella singularis and Cladiella krempfi.
Mechanism of Action Overview
Eunicellin diterpenoids exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory enzymes and cytokines. Evidence suggests that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation.[1][2] This suppression is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammatory gene expression.[3][4]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of various eunicellin-based compounds and extracts.
Table 1: In Vitro Anti-inflammatory Activity of Eunicellin-Based Diterpenoids
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Krempfielins E–I (1–5) and known compounds (6–12) from Cladiella krempfi | iNOS and COX-2 protein expression | RAW 264.7 macrophages | Compounds 6 and 10 potently inhibited iNOS protein accumulation. Compounds 6 and 12 significantly reduced COX-2 protein expression. | [1][2] |
| Klysimplexin sulfoxides A–C (1–3) from Klyxum simplex | iNOS and COX-2 protein expression | RAW 264.7 macrophages | Compounds 1–3 significantly inhibited iNOS protein accumulation. Compound 3 also markedly inhibited COX-2 protein expression. | [5] |
| Eunicellin-based diterpenes from Acalycigorgia sp. | Cytotoxicity (as a measure of potential for further study) | HL-60 and Jurkat cells | Compound 1 was the most cytotoxic with IC50 values of 15.0 μM (HL-60) and 21.9 μM (Jurkat). | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Eunicella singularis Extracts
| Extract/Fraction | Animal Model | Dosage | Inhibition of Edema (%) (at 3 hours) | Reference |
| Organic Extract | Carrageenan-induced rat paw edema | 50 mg/kg | 45 | [7] |
| Organic Extract | Carrageenan-induced rat paw edema | 100 mg/kg | 60 | [7] |
| Organic Extract | Carrageenan-induced rat paw edema | 200 mg/kg | 65 | [7] |
| Polar Fraction F2 | Carrageenan-induced rat paw edema | 50 mg/kg | 59 | [7] |
| Polar Fraction F3 | Carrageenan-induced rat paw edema | 25 mg/kg | 54.5 | [7] |
| Polar Fraction F3 | Carrageenan-induced rat paw edema | 50 mg/kg | 66 | [7] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test eunicellin diterpenoid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 16-24 hours for protein expression analysis).
-
2. Western Blot Analysis for iNOS and COX-2 Expression
-
Objective: To determine the effect of eunicellin diterpenoids on the protein expression of iNOS and COX-2.
-
Protocol:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
In Vivo Anti-inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of eunicellin compounds or extracts.
-
Animal Model: Male Wistar rats (or other suitable rodent model).
-
Protocol:
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Divide the animals into groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the eunicellin compound/extract.
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Eunicellin diterpenoids inhibit inflammation by targeting the MAPK and NF-κB pathways.
Caption: Workflow for assessing the in vitro anti-inflammatory activity of Eunicellin.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
- 1. Cytotoxic and Anti-Inflammatory Eunicellin-Based Diterpenoids from the Soft Coral Cladiella krempfi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-inflammatory eunicellin-based diterpenoids from the soft coral Cladiella krempfi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory eunicellin-based diterpenoids from the cultured soft coral Klyxum simplex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Eunicellin-based diterpenoids from the Formosan soft coral Klyxum molle with inhibitory activity on superoxide generation and elastase release by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eunicin Sample Preparation for NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the isolation, purification, and preparation of eunicin, a representative of the eunicellin-class of diterpenoids, for Nuclear Magnetic Resonance (NMR) analysis. Eunicellin-based diterpenoids, originally isolated from the gorgonian Eunicella verrucosa, have garnered significant interest due to their complex molecular architecture and promising biological activities, including cytotoxic and anti-inflammatory effects.[1] These compounds represent a valuable class of marine natural products for drug discovery and development.
Extraction and Purification of this compound from Gorgonian Corals
The isolation of this compound and related diterpenoids from their natural source, primarily gorgonian corals of the genus Eunicella, is a multi-step process involving solvent extraction followed by chromatographic purification. The yield of these metabolites can vary depending on the species, geographical location, and season of collection.
Experimental Protocol: Extraction and Chromatographic Purification
This protocol is a generalized procedure based on methodologies reported for the isolation of eunicellin-based diterpenoids.[1][2]
1.1. Sample Collection and Preparation:
-
Collect specimens of gorgonian coral, such as Eunicella verrucosa, and freeze-dry the material to remove water.
-
Once dried, mince or cut the coral into small pieces to increase the surface area for extraction.
1.2. Solvent Extraction:
-
Exhaustively extract the minced coral material with an organic solvent. A common method involves maceration with ethanol (EtOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). For instance, a 1.5 kg sample of fresh weight coral can be extracted with 10 L of EtOH.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
1.3. Solvent Partitioning:
-
Suspend the crude extract in an aqueous solution and partition it with a non-polar organic solvent, such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O).
-
Combine the organic-soluble fractions and concentrate them under reduced pressure to yield a partitioned extract enriched with diterpenoids.
1.4. Chromatographic Purification:
-
Subject the partitioned extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) or acetone.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.
-
Pool the fractions containing the target this compound-type diterpenoids.
-
Further purify the pooled fractions using additional chromatographic techniques such as Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Caption: Workflow for preparing a purified this compound sample for NMR analysis.
Quantitative Data and Spectroscopic Parameters
The following tables provide representative quantitative data for eunicellin-based diterpenoids.
Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for a Eunicellin Diterpenoid
The chemical shifts are indicative and may vary slightly based on the specific eunicellin analogue and the solvent used. Data presented here are compiled from related structures. [3]
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) |
|---|---|---|
| 1 | 50.2 | 2.50 (m) |
| 2 | 85.1 | 4.10 (d, 8.5) |
| 3 | 40.5 | 2.15 (m) |
| 4 | 135.2 | - |
| 5 | 125.8 | 5.20 (d, 10.0) |
| 6 | 38.9 | 2.30 (m) |
| 7 | 28.5 | 1.80 (m), 1.65 (m) |
| 8 | 134.5 | - |
| 9 | 80.3 | 4.30 (dd, 8.5, 2.5) |
| 10 | 45.1 | 2.05 (m) |
| 11 | 75.6 | 3.90 (d, 9.5) |
| 12 | 150.1 | - |
| 13 | 112.5 | 4.95 (s), 4.85 (s) |
| 14 | 35.4 | 2.40 (m) |
| 15 | 25.1 | 1.70 (s) |
| 16 | 17.5 | 1.65 (s) |
| 17 | 28.9 | 1.05 (d, 7.0) |
| 18 | 29.7 | 1.00 (d, 7.0) |
| 19 | 65.8 | 3.80 (m) |
| 20 | 21.4 | 1.25 (s) |
Table 2: Representative NMR Acquisition Parameters
These parameters are a general guide for acquiring high-quality NMR data for diterpenoids on a 400 or 500 MHz spectrometer. [4][5]
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Width | 30° - 45° | 90° |
| Acquisition Time (AQ) | 2 - 4 s | 1 - 2 s |
| Relaxation Delay (D1) | 1 - 5 s | 2 - 10 s |
| Number of Scans (NS) | 8 - 64 | 1024 - 4096 |
| Spectral Width (SW) | 12 - 16 ppm | 200 - 240 ppm |
Biological Activity and Signaling Pathways of Eunicellin Diterpenoids
Eunicellin-based diterpenoids have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug development.
Anti-inflammatory Activity
Several eunicellin-based diterpenoids have been shown to inhibit the production of pro-inflammatory mediators. [2][3][6]A key mechanism is the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages stimulated by lipopolysaccharide (LPS). This inhibition is often mediated through the downregulation of the NF-κB signaling pathway. [7][8] Inhibitory Pathway of Eunicellin on iNOS and COX-2 Expression
Caption: this compound's proposed anti-inflammatory mechanism via NF-κB inhibition.
Cytotoxic Activity
Eunicellin-based diterpenoids have exhibited cytotoxicity against a range of human cancer cell lines. [2][6][9][10]The mechanism of action often involves the induction of apoptosis (programmed cell death). This can occur through various cellular pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately lead to the activation of caspases and cell death. [11][12][13][14] Apoptosis Induction Pathway by Eunicellin Diterpenoids
Caption: General overview of apoptosis induction by eunicellin diterpenoids.
These protocols and data provide a comprehensive guide for researchers working with this compound and other eunicellin-based diterpenoids, from initial isolation to detailed structural analysis by NMR, and offer insights into their potential therapeutic applications.
References
- 1. Secondary Metabolites from Gorgonian Corals of the Genus Eunicella: Structural Characterizations, Biological Activities, and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Anti-Inflammatory Eunicellin-Based Diterpenoids from the Soft Coral Cladiella krempfi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory eunicellin-based diterpenoids from the cultured soft coral Klyxum simplex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sites.bu.edu [sites.bu.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Cytotoxic and anti-inflammatory eunicellin-based diterpenoids from the soft coral Cladiella krempfi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Erucin Treatment in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Erucin, a promising isothiocyanate found in cruciferous vegetables, on various cancer and non-cancerous cell lines. The following information is intended to guide researchers in designing and executing experiments to investigate the anti-proliferative, pro-apoptotic, and anti-metastatic properties of Erucin.
Introduction
Erucin (1-isothiocyanato-4-(methylthio)butane) is a naturally occurring compound with demonstrated anticancer properties. It has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion in various cancer cell models. This document outlines the protocols for treating human lung carcinoma (A549), colorectal carcinoma (HCT116), breast adenocarcinoma (MDA-MB-231), and non-cancerous human bronchial epithelium (BEAS-2B) cell lines with Erucin.
Mechanism of Action
Erucin exerts its anticancer effects through multiple mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and the induction of apoptosis.[1] It has also been shown to affect key signaling pathways involved in cell survival, proliferation, and metastasis, such as the PI3K/Akt/mTOR and MAPK pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of Erucin treatment on the specified cell lines.
Table 1: IC50 Values of Erucin
| Cell Line | IC50 Value (µM) | Incubation Time (h) | Citation |
| MDA-MB-231 | ~24 | 48 | [1] |
| A549 | > 50 | Not Specified | [2] |
| HCT116 | Not Available | Not Available | |
| BEAS-2B | Not Available | Not Available |
Table 2: Apoptosis Induction by Erucin
| Cell Line | Erucin Conc. (µM) | Apoptotic Cells (%) | Incubation Time (h) | Citation |
| MDA-MB-231 | 30 | ~60 | 48 | [1] |
| A549 | Not Available | Not Available | Not Available | |
| HCT116 | Not Available | Not Available | Not Available | |
| BEAS-2B | Not Available | Not Available | Not Available |
Table 3: Cell Cycle Arrest Induced by Erucin
| Cell Line | Erucin Conc. (µM) | Cell Cycle Phase | % of Cells | Incubation Time (h) | Citation |
| A549 | Not Specified | G2/M | Increased | Not Specified | [2] |
| HCT116 | Not Available | Not Available | Not Available | ||
| MDA-MB-231 | Not Available | Not Available | Not Available | ||
| BEAS-2B | Not Available | Not Available | Not Available |
Table 4: Inhibition of Cell Migration and Invasion by Erucin
| Cell Line | Assay | Erucin Conc. (µM) | Inhibition (%) | Incubation Time (h) | Citation |
| MDA-MB-231 | Wound Healing | 0.3 and 1 | Significant inhibition | 24 and 48 | [3] |
| MDA-MB-231 | Transwell Invasion | 0.3 and 1 | Significant inhibition | Not Specified | [3] |
| A549 | Not Available | Not Available | Not Available | Not Available | |
| HCT116 | Not Available | Not Available | Not Available | Not Available | |
| BEAS-2B | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Erucin Preparation
-
Stock Solution: Prepare a stock solution of Erucin in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Culture
-
A549, HCT116, MDA-MB-231, and BEAS-2B cells: Culture these cell lines in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Erucin and allows for the calculation of the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Erucin Treatment: Replace the medium with fresh medium containing various concentrations of Erucin. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Erucin at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with Erucin as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Wound Healing (Scratch) Assay
This assay assesses the effect of Erucin on cell migration.
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing Erucin or vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the effect of Erucin on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of Transwell inserts with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing Erucin or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate the plate to allow cells to invade through the matrix and migrate through the porous membrane.
-
Staining and Counting: Remove non-invaded cells from the upper surface of the insert. Fix and stain the invaded cells on the lower surface. Count the number of invaded cells under a microscope.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Affected by Erucin
Erucin has been implicated in the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth, survival, and proliferation.
Caption: Erucin's potential inhibition of PI3K/Akt/mTOR and MAPK pathways.
General Experimental Workflow for Erucin Treatment
The following diagram illustrates a typical workflow for investigating the effects of Erucin on cultured cells.
Caption: A general workflow for studying the effects of Erucin in vitro.
References
Application Note: In Vivo Experimental Design for Eunicin Studies
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Eunicin is a cembranoid diterpene, a class of natural products isolated from marine organisms, particularly soft corals of the genus Eunicea.[1] Cembranoid diterpenes have garnered significant interest in drug discovery due to their diverse and potent biological activities. Various studies on compounds within this class have demonstrated significant anti-inflammatory, anticancer, and analgesic properties.[2][3] The anti-inflammatory effects of some cembranoids are linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of the inflammatory response.[3][4]
Given the therapeutic potential suggested by its chemical class, rigorous preclinical evaluation of this compound is warranted. In vivo experimental models are critical for assessing the efficacy, safety, and pharmacokinetic profile of a novel compound before it can be considered for clinical development. This document provides a comprehensive framework and detailed protocols for the in vivo investigation of this compound, focusing on its potential anti-inflammatory, analgesic, and anticancer activities.
2.0 Preclinical In Vivo Strategy
A phased approach is essential for the systematic evaluation of this compound. The initial steps involve determining the compound's basic safety and pharmacokinetic profile, which will inform the dose selection for subsequent efficacy studies.
2.1 Phase 1: Safety and Pharmacokinetics
-
Maximum Tolerated Dose (MTD): The first step is to determine the highest dose of this compound that can be administered without causing unacceptable side effects or overt toxicity.[5][6] This is typically a short-term (e.g., 7-day) dose escalation study in mice or rats.[7]
-
Pharmacokinetics (PK): Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial.[8] A PK study, typically in rats, will determine key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.[9][10] This is often performed using intravenous (IV) and oral (PO) routes of administration to assess absolute bioavailability.
2.2 Phase 2: Efficacy Evaluation
Based on the established biological activities of related cembranoid diterpenes, the following in vivo models are recommended to assess the therapeutic efficacy of this compound.
-
Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for acute inflammation.[11][12][13]
-
Analgesic Activity: The acetic acid-induced writhing test in mice is a reliable model for evaluating peripheral analgesic effects.[14][15][16]
-
Anticancer Activity: A human tumor xenograft model in immunodeficient mice is the gold standard for preclinical evaluation of anticancer drug efficacy.[17][18][19]
Below is a logical workflow for the preclinical in vivo evaluation of this compound.
3.0 Experimental Protocols
The following are detailed protocols for the proposed in vivo studies. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
3.1 Protocol 1: Maximum Tolerated Dose (MTD) in Mice
-
Objective: To determine the highest dose of this compound that does not cause significant toxicity or more than a 15-20% loss in body weight.[5]
-
Materials: this compound, vehicle solution, Swiss albino mice (male, 6-8 weeks old), standard lab equipment.
-
Procedure:
-
Acclimatize animals for at least one week.
-
Randomize mice into groups (n=3-5 per group).
-
Administer this compound via the intended route (e.g., oral gavage or intraperitoneal injection) at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administer the dose once daily for 7 consecutive days.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record body weight daily.
-
The MTD is defined as the highest dose at which no mortality, no more than 20% weight loss, and no significant clinical signs of toxicity are observed.
-
3.2 Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.[11][20]
-
Materials: Wistar rats (male, 150-200g), this compound, 1% Carrageenan solution in sterile saline, positive control (e.g., Indomethacin, 10 mg/kg), vehicle, plethysmometer or digital calipers.
-
Procedure:
-
Acclimatize animals and fast overnight before the experiment.
-
Divide rats into groups (n=6-8 per group): Vehicle Control, Positive Control, this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or this compound doses orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11][13]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
3.3 Protocol 3: Acetic Acid-Induced Writhing in Mice
-
Objective: To assess the peripheral analgesic activity of this compound.
-
Materials: Swiss albino mice (male, 20-25g), this compound, 0.7% acetic acid solution, positive control (e.g., Aspirin, 100 mg/kg), vehicle.[16]
-
Procedure:
-
Acclimatize animals and divide them into groups (n=8-10 per group): Vehicle Control, Positive Control, this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
Administer the vehicle, positive control, or this compound doses orally.
-
After 30-60 minutes, administer 0.1 mL/10g body weight of 0.7% acetic acid via intraperitoneal (i.p.) injection to induce writhing.[16]
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.[15][16]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
-
3.4 Protocol 4: Human Tumor Xenograft Model
-
Objective: To evaluate the in vivo anticancer efficacy of this compound against a human cancer cell line.[17]
-
Materials: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude, 6-8 weeks old), human cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer), Matrigel, this compound, positive control (e.g., cisplatin), vehicle.
-
Procedure:
-
Culture cancer cells to a logarithmic growth phase. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.[17]
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[17]
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control, this compound (doses selected based on MTD study).
-
Administer treatments according to a predefined schedule (e.g., once daily, 5 days a week) via the determined route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice. Excise, weigh, and photograph the tumors.
-
4.0 Data Presentation
Quantitative data from in vivo studies should be summarized in clear, structured tables to allow for easy comparison between treatment groups. The following tables represent hypothetical data to illustrate this principle.
Table 1: Illustrative Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | -- | 0.85 ± 0.06 | -- |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 10 | 0.68 ± 0.05 | 20.0 |
| This compound | 30 | 0.51 ± 0.04* | 40.0 |
| This compound | 100 | 0.39 ± 0.03 | 54.1 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 2: Illustrative Analgesic Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (in 10 min) ± SEM | % Inhibition of Writhing |
| Vehicle Control | -- | 35.4 ± 2.8 | -- |
| Aspirin | 100 | 14.1 ± 1.5 | 60.2 |
| This compound | 10 | 28.5 ± 2.5 | 19.5 |
| This compound | 30 | 21.2 ± 2.1* | 40.1 |
| This compound | 100 | 16.5 ± 1.8 | 53.4 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 3: Illustrative Antitumor Efficacy of this compound in a Xenograft Mouse Model (Day 21)
| Treatment Group | Dose (mg/kg/day, i.p.) | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | -- | 1250 ± 155 | -- |
| Cisplatin | 5 | 480 ± 95 | 61.6 |
| This compound | 20 | 980 ± 130 | 21.6 |
| This compound | 50 | 610 ± 112 | 51.2 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. |
5.0 Signaling Pathways
Cembranoid diterpenes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[21] A plausible mechanism of action for this compound is the modulation of this pathway.
References
- 1. This compound | C20H30O4 | CID 5358827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cembranoid diterpenes from the soft coral Lobophytum crassum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New anti-inflammatory cembranoid diterpenoids from the Vietnamese soft coral Lobophytum crassum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. saspublishers.com [saspublishers.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 17. benchchem.com [benchchem.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Eunicin in Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicin, a eunicellin-based diterpenoid first isolated from the gorgonian coral Eunicella singularis, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1] As research into the pharmacological applications of this compound and related compounds progresses, the need for robust and accurate quantitative methods for its analysis in crude extracts becomes paramount. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, it outlines the putative anti-inflammatory signaling pathway of this compound.
Data Presentation
While specific quantitative data for this compound in crude extracts is not widely published, the following table provides a template with hypothetical data based on typical yields of related diterpenoids from gorgonian corals. This table is intended to serve as a guide for researchers in presenting their own quantitative results.
| Sample ID | Coral Species | Extraction Solvent | This compound Concentration (mg/g of crude extract) | Analytical Method |
| ES-M-01 | Eunicella singularis | Methanol | 2.5 | HPLC-UV |
| ES-DCM-01 | Eunicella singularis | Dichloromethane | 4.1 | HPLC-UV |
| EV-M-01 | Eunicella verrucosa | Methanol | 1.8 | LC-MS/MS |
| BA-EA-01 | Briareum asbestinum | Ethyl Acetate | 3.2 | qNMR |
Experimental Protocols
Protocol 1: Sample Collection and Extraction
This protocol describes the collection of coral samples and the subsequent extraction of crude extracts containing this compound.
1. Materials and Reagents:
-
SCUBA diving equipment (for sample collection)
-
Cooler with ice or dry ice
-
Freeze-dryer
-
Grinder or mortar and pestle
-
Erlenmeyer flasks
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
2. Sample Collection:
-
Collect fresh samples of gorgonian corals (e.g., Eunicella singularis) by carefully cutting small branches using appropriate tools.
-
Immediately place the collected samples in a cooler with ice or dry ice to prevent degradation of secondary metabolites.
-
Transport the samples to the laboratory as quickly as possible.
3. Sample Preparation:
-
Upon arrival at the laboratory, freeze the coral samples at -80°C.
-
Lyophilize the frozen samples using a freeze-dryer to remove all water content.
-
Grind the dried coral tissue into a fine powder using a grinder or a mortar and pestle.
4. Extraction:
-
Weigh the powdered coral material.
-
Suspend the powder in a suitable organic solvent (e.g., methanol, dichloromethane, or a mixture of solvents) in an Erlenmeyer flask. A common ratio is 10 mL of solvent per gram of dry weight.
-
Macerate the sample by stirring at room temperature for 24 hours.
-
Filter the mixture to separate the solvent from the solid residue.
-
Repeat the extraction process with fresh solvent two more times to ensure complete extraction of the secondary metabolites.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C until further analysis.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in crude extracts using HPLC with UV or Mass Spectrometry (MS) detection. Method optimization will be required based on the specific instrumentation and column used.
1. Materials and Reagents:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS detection)
-
This compound analytical standard of known purity
-
Crude extract from Protocol 1
-
Syringe filters (0.45 µm)
2. Preparation of Standards and Samples:
-
Stock Solution of this compound Standard: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.
-
Sample Preparation: Accurately weigh a known amount of the crude extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 50-100% B; 20-25 min, 100% B; 25-30 min, 100-50% B. For MS detection, 0.1% formic acid can be added to both solvents.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or MS detection in a suitable ionization mode (e.g., ESI+).
4. Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Express the concentration as mg of this compound per gram of crude extract.
Protocol 3: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general procedure for the quantification of this compound in crude extracts using qNMR.
1. Materials and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or MeOD)
-
Internal standard of known purity (e.g., dimethyl sulfoxide, maleic acid)
-
This compound analytical standard (for signal identification)
-
Crude extract from Protocol 1
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh a precise amount of the crude extract (e.g., 10 mg) and a precise amount of the internal standard (e.g., 2 mg) into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the this compound standard to identify a well-resolved signal that is characteristic of this compound and does not overlap with other signals in the crude extract.
-
Acquire a ¹H NMR spectrum of the sample containing the internal standard.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons between scans, which is crucial for accurate integration.
4. Quantification:
-
Integrate the chosen characteristic signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_this compound = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_extract) * P_IS
Where:
-
C_this compound = Concentration of this compound (e.g., in mg/g of extract)
-
I_this compound = Integral of the this compound signal
-
N_this compound = Number of protons corresponding to the this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
MW_this compound = Molecular weight of this compound
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
m_extract = Mass of the crude extract
-
P_IS = Purity of the internal standard
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Eunicin Extraction from Eunicea Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Eunicin from Eunicea species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of this compound from my Eunicea extraction. What are the potential causes and how can I troubleshoot this?
A1: Low yield is a common issue in the extraction of natural products from marine invertebrates.[1] Several factors could be contributing to this problem. Here is a step-by-step troubleshooting guide:
-
Initial Sample Quality:
-
Improper Storage: Ensure that the collected Eunicea samples are immediately frozen and stored at low temperatures (e.g., -20°C or below) to prevent enzymatic degradation of this compound.
-
Incorrect Species Identification: Verify the species of Eunicea. The concentration of this compound can vary significantly between different species.
-
-
Extraction Efficiency:
-
Solvent Polarity: this compound is a diterpenoid, and its solubility will vary with the solvent used. A mixture of polar and non-polar solvents, such as methanol and dichloromethane, is often effective.[1] Experiment with different solvent ratios to optimize the extraction.
-
Insufficient Extraction Time: Ensure the solvent has enough time to penetrate the coral tissue and solubilize the this compound.
-
Inadequate Grinding: The coral skeleton can be hard. Thoroughly grind the sample to increase the surface area for solvent extraction.
-
-
Compound Degradation:
-
Temperature: this compound, like many complex natural products, may be sensitive to high temperatures. Avoid excessive heat during solvent evaporation. Use a rotary evaporator under reduced pressure to keep the temperature low.
-
pH Stability: The stability of cembranoid diterpenes can be affected by pH. It is generally advisable to maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation.
-
Q2: My crude extract is a complex mixture, and I am having difficulty isolating pure this compound. What purification strategies do you recommend?
A2: The purification of a target compound from a crude natural product extract often requires a multi-step approach. Here are some recommended strategies:
-
Initial Fractionation:
-
Liquid-Liquid Partitioning: Use a series of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) to partition the crude extract. This will help to separate compounds based on their solubility and reduce the complexity of the mixture for subsequent chromatography.
-
Silica Gel Column Chromatography: This is a standard and effective method for the initial cleanup and fractionation of the extract. A step-wise gradient of solvents, for instance, from hexane to ethyl acetate, can be used to elute fractions of increasing polarity.[1]
-
-
High-Resolution Purification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for obtaining high-purity this compound. A normal-phase column with a gradient of ethyl acetate in hexanes has been shown to be effective for separating similar diterpenes.[1] Reverse-phase HPLC can also be explored with solvent systems like methanol/water or acetonitrile/water.
-
Q3: How can I confirm the presence and purity of this compound in my fractions?
A3: A combination of analytical techniques is recommended for the identification and purity assessment of this compound:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your column chromatography and to identify fractions containing compounds with similar polarity to your target.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. Comparing the NMR data of your isolated compound with published data for this compound is a definitive way to confirm its identity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and molecular formula of your compound, which should match that of this compound (C₂₀H₃₀O₄).[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of crude extract | Incomplete drying of the coral sample. | Ensure the Eunicea sample is thoroughly lyophilized or oven-dried at a low temperature to remove all water before extraction. |
| Inefficient grinding of the coral material. | Use a high-powered blender or a mortar and pestle with liquid nitrogen to achieve a fine, uniform powder. | |
| Insufficient solvent volume or extraction time. | Increase the solvent-to-solid ratio and the duration of the extraction. Consider performing multiple extraction cycles. | |
| This compound is not present in the expected fractions after column chromatography | Incorrect solvent system used for elution. | Perform a small-scale TLC analysis with different solvent systems to determine the optimal mobile phase for separating this compound. |
| This compound degraded on the silica gel column. | Cembranoid diterpenes can be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel. | |
| Broad or tailing peaks in HPLC | Column overloading. | Inject a smaller amount of the sample onto the HPLC column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient to improve peak shape. | |
| Presence of impurities with similar retention times. | Further purify the fraction using a different chromatography technique (e.g., a different column or mobile phase). | |
| Signs of compound degradation (e.g., appearance of new spots on TLC) | Exposure to high temperatures during solvent removal. | Use a rotary evaporator at a low temperature (e.g., < 40°C) and under high vacuum. |
| Unstable pH during workup. | Neutralize any acidic or basic solutions used during the extraction and purification process as quickly as possible. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of Diterpenes from Eunicea succinea
This protocol is adapted from a published method for the isolation of diterpenes from Eunicea succinea.[1]
1. Sample Preparation:
- Mince the collected Eunicea succinea coral (442 g).
2. Extraction:
- Exhaustively extract the minced coral at room temperature with 400 mL of dichloromethane (CH₂Cl₂).
- Subsequently, perform six extractions with 400 mL of a 1:1 mixture of dichloromethane and methanol (CH₂Cl₂/MeOH) for each extraction.
- Combine all the organic extracts.
- Evaporate the solvent in vacuo to obtain a dark-green oily residue (16.0 g).
3. Silica Gel Column Chromatography:
- Fractionate the crude extract using column chromatography on silica gel.
- Employ a stepwise gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (EtOAc) (0% to 100%).
- Follow this with a gradient of methanol (MeOH) in ethyl acetate (0% to 100%).
- Collect the fractions and monitor by TLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
This is a general guideline for the purification of diterpene-containing fractions obtained from column chromatography.[1]
1. Column and Solvents:
- Use a normal-phase HPLC column.
- Prepare mobile phases of HPLC-grade hexanes and ethyl acetate.
2. Gradient Elution:
- Develop a gradient method to separate the compounds of interest. For example, a linear gradient from 20% to 100% ethyl acetate in hexanes over 75 minutes.
- Monitor the elution profile using a UV detector.
3. Fraction Collection:
- Collect the peaks corresponding to the desired compounds.
- Evaporate the solvent to obtain the purified compounds.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Total Synthesis of Eunicin and Related Diterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Eunicin and other eunicellin-type diterpenes. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of the eunicellin core structure, focusing on key bond-forming and stereochemical control steps.
1. Construction of the Fused Bicyclic Ether Core
-
Question: I am experiencing low yields and poor diastereoselectivity in the intramolecular Diels-Alder (IMDA) reaction to form the hydroisobenzofuran core. What are the critical parameters to optimize?
Answer: The intramolecular Diels-Alder reaction is a pivotal and often challenging step. Success is highly dependent on the conformation of the cyclization precursor and the reaction conditions. Here are key areas for troubleshooting:
-
Conformational Control: The equilibrium of the acyclic precursor may not favor the required s-cis diene conformation. The use of bulky protecting groups or the introduction of stereocenters that bias the conformation can be beneficial.
-
Lewis Acid Catalysis: For intermolecular variants that may be adapted for key fragments, chiral Lewis acids can significantly improve both the rate and the enantioselectivity. In the synthesis of eunicenone A, a chiral Lewis acid catalyst was crucial for achieving high enantiomeric excess and endo/exo selectivity.[1]
-
Thermal Conditions: The reaction may require elevated temperatures to overcome the activation barrier. However, high temperatures can also lead to decomposition or undesired side reactions. A careful optimization of the reaction temperature and time is crucial. Microwave irradiation can sometimes provide localized heating for a shorter duration, potentially improving yields.
-
Solvent Effects: The choice of solvent can influence the transition state of the Diels-Alder reaction. Non-polar, coordinating solvents are often employed.
-
-
Question: My Prins-pinacol cyclization for the formation of the hexahydroisobenzofuran core is resulting in a mixture of products. How can I improve the stereocontrol?
Answer: The Prins-pinacol rearrangement is a powerful tool for constructing the eunicellin core, but it can be prone to forming multiple stereoisomers. Here are some troubleshooting strategies:
-
Substrate Control: The stereochemistry of the starting materials is critical. In the synthesis of several cladiellin diterpenes, the stereocenters in the cyclohexadienyl diol and the α,β-unsaturated aldehyde starting materials dictate the stereochemical outcome of the cyclization.[2]
-
Acid Promoter: The choice and stoichiometry of the acid promoter (e.g., Lewis acids like TiCl₄) are critical. Different acids can lead to different levels of stereoselectivity. A screening of various Lewis and Brønsted acids is recommended.
-
Temperature: Running the reaction at low temperatures can enhance stereoselectivity by favoring the kinetically controlled product.
-
2. Macrocyclization to Form the Ten-Membered Ring
-
Question: My ring-closing metathesis (RCM) reaction to form the ten-membered oxonene ring is giving low yields and significant amounts of oligomers. What can I do to favor macrocyclization?
Answer: Macrocyclization via RCM is a common challenge due to the entropic penalty of ring formation and competing intermolecular reactions. The following points are crucial for success:
-
High Dilution: Performing the reaction at very low concentrations (typically 0.001–0.005 M) is the most critical factor to minimize intermolecular side reactions that lead to oligomerization. This can be achieved by the slow addition of the substrate and catalyst to a large volume of solvent.
-
Catalyst Choice: The choice of the Grubbs or Hoveyda-Grubbs catalyst is important. Second and third-generation catalysts often exhibit higher activity and stability. For complex substrates, screening a panel of RCM catalysts is advisable.
-
Solvent and Temperature: The reaction is typically performed in a non-coordinating solvent like dichloromethane or toluene. The optimal temperature will depend on the catalyst and substrate. Some catalysts are more active at elevated temperatures, but this can also lead to catalyst decomposition.
-
3. Stereochemical Control
-
Question: I am struggling with controlling the stereochemistry of a key epoxidation step. What strategies can I employ for diastereoselective epoxidation?
Answer: Achieving high diastereoselectivity in epoxidations is often accomplished through directed reactions.
-
Hydroxyl-Directed Epoxidation: The presence of a nearby hydroxyl group can direct the epoxidation reagent (e.g., m-CPBA or VO(acac)₂/t-BuOOH) to one face of the double bond. This strategy was effectively used in the synthesis of cladiellin diterpenes.[2]
-
Chiral Epoxidation Methods: If a directing group is not available, using a chiral epoxidation method such as the Sharpless asymmetric epoxidation (for allylic alcohols) or a Jacobsen-Katsuki epoxidation can provide high enantioselectivity.
-
Quantitative Data Summary
The following table summarizes key reaction yields and selectivities from published syntheses of eunicellin analogues. This data can serve as a benchmark for your own experiments.
| Reaction Step | Product | Key Reagents/Conditions | Yield (%) | Diastereomeric/Enantiomeric Ratio | Reference |
| Intermolecular Diels-Alder | Cycloadduct for Eunicenone A | 2-bromoacrolein, diene, chiral Lewis acid | 85 | >98:2 endo/exo, 97% ee | [1] |
| Intramolecular Diels-Alder | Hydrobenzofuran core for Ophirin B | Thermal (toluene, 180 °C) | N/A | Highly diastereoselective | [3][4] |
| Prins-Pinacol Cyclization | Hexahydroisobenzofuran core | α,β-unsaturated aldehyde, cyclohexadienyl diol, acid promoter | N/A | Complete stereocontrol | [2] |
| Ring-Closing Metathesis | Oxonene ring of Ophirin B | Grubbs' Catalyst | N/A | N/A | [4] |
| Nozaki-Hiyama-Kishi Cyclization | Oxacyclononane ring | Iodoaldehyde, CrCl₂, NiCl₂ | N/A | Diastereoselective | [2] |
Experimental Protocols
Detailed experimental protocols for key transformations are provided below, based on methodologies reported in the literature.
Protocol 1: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction (Adapted from Corey et al.[1])
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve the chiral ligand (e.g., a derivative of (1R,2R)-(-)-1,2-diaminocyclohexane) in dichloromethane. Add the Lewis acid (e.g., triflic anhydride) dropwise at -78 °C. Stir the mixture for 30 minutes to form the chiral catalyst.
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve the diene in dichloromethane. Cool the solution to -78 °C.
-
Diels-Alder Reaction: Add the dienophile (e.g., 2-bromoacrolein) to the diene solution. Then, add the pre-formed chiral Lewis acid catalyst solution dropwise.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ring-Closing Metathesis for Macrocyclization (General Procedure)
-
Substrate Preparation: In a flame-dried flask under an argon atmosphere, dissolve the diene substrate in a large volume of dry, degassed solvent (e.g., dichloromethane or toluene) to achieve a high-dilution condition (0.001 M).
-
Catalyst Addition: Add a solution of the RCM catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent to the substrate solution dropwise over an extended period (e.g., 4-8 hours) using a syringe pump.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to separate the desired macrocycle from oligomeric byproducts.
Visualizations
The following diagrams illustrate key strategic disconnections and reaction workflows in the synthesis of eunicellin diterpenes.
Caption: Retrosynthetic analysis of the Eunicellin core.
Caption: Troubleshooting workflow for the Intramolecular Diels-Alder reaction.
References
- 1. Enantioselective total synthesis of eunicenone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general strategy for the synthesis of cladiellin diterpenes: enantioselective total syntheses of 6-acetoxycladiell-7(16),11-dien-3-ol (deacetoxyalcyonin acetate), cladiell-11-ene-3,6,7-triol, sclerophytin A, and the initially purported structure of sclerophytin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An intramolecular Diels-Alder approach to the eunicellins: enantioselective total syntheses of ophirin B and astrogorgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An intramolecular Diels-Alder approach to the eunicelins: enantioselective total synthesis of ophirin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Eunicin stability issues and degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability issues and potential degradation products of Eunicin, a cembranoid diterpene isolated from gorgonians of the Eunicea genus. Due to the limited publicly available data on this compound's specific stability profile, this guide draws upon general knowledge of cembranoid diterpene chemistry and stability. Researchers should consider this information as a starting point for developing their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a cyclic diterpenoid, a class of natural products characterized by a 14-membered ring structure. It is isolated from soft corals of the genus Eunicea. This compound belongs to the eunicellin-type diterpenes, which are derived from a cembrane scaffold.
Q2: What are the known biological activities of this compound and related cembranoid diterpenes?
Cembranoid diterpenes, as a class, exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects.[1] Some cembranoids have been shown to modulate key signaling pathways, such as the NF-κB pathway, which is involved in inflammation.[2]
Q3: What are the primary factors that can affect the stability of this compound?
Based on the general chemistry of cembranoid diterpenes, the stability of this compound is likely influenced by:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Both acidic and alkaline conditions may lead to hydrolysis or rearrangement of functional groups.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation products.
-
Enzymatic Degradation: If working with biological systems, cellular enzymes could metabolize this compound.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been extensively reported, degradation of other cembranoid diterpenes often involves:
-
Hydrolysis: Cleavage of ester or ether linkages if present in the specific this compound analogue.
-
Oxidation: Formation of epoxides, hydroperoxides, or ketones.
-
Rearrangements: Acid or base-catalyzed rearrangements of the carbon skeleton.
-
Isomerization: Changes in the stereochemistry of the molecule.
In the context of tobacco cembranoids, degradation during curing and aging leads to the formation of various volatile aroma compounds, highlighting the potential for complex degradation pathways.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity of this compound sample over time. | Sample degradation due to improper storage. | Store this compound as a dry solid at -20°C or lower, protected from light and moisture. For solutions, use anhydrous, degassed solvents and store at low temperatures. Prepare fresh solutions for each experiment whenever possible. |
| Inconsistent experimental results between batches. | Partial degradation of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Visually inspect solutions for any signs of precipitation or color change before use. Run a quality control check (e.g., by HPLC or LC-MS) on the stock solution periodically. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. | Analyze the sample immediately after preparation. If storage is necessary, perform a time-course study to identify the appearance of new peaks. Use the information in the "Potential Degradation Pathways" section to tentatively identify the nature of the degradation products. |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent. Solvent evaporation. | Determine the solubility of this compound in various solvents and choose an appropriate one for your experiment. Ensure vials are tightly sealed to prevent solvent evaporation, especially during long-term storage. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receiving, store the lyophilized powder or solid this compound at -20°C or -80°C in a tightly sealed container, protected from light.
-
Preparing Stock Solutions:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a clean, dry environment.
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DMSO, ethanol, or acetonitrile) to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
For long-term storage, it is recommended to use solvents that are less reactive and have a low freezing point.
-
-
Storing Stock Solutions:
-
Aliquot the stock solution into small, single-use, amber glass vials with tight-fitting caps.
-
Store the aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Protocol 2: Preliminary Stability Assessment of this compound
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
-
Materials: this compound, HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers of different pH (e.g., pH 4, 7, and 9), HPLC or LC-MS system.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare several identical sets of test solutions by diluting the stock solution in different media:
-
pH 4 buffer
-
pH 7 buffer
-
pH 9 buffer
-
Solvent used for stock solution (control)
-
-
Incubate one set of solutions at room temperature exposed to ambient light, another set at room temperature in the dark, and a third set at 4°C in the dark.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.
-
Analyze the aliquots by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and observe the formation of any degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Analyze the chromatograms for the appearance and growth of new peaks, which represent potential degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Various Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product Peak Area (Arbitrary Units) |
| pH 4, RT, Light | 0 | 100 | 0 |
| 24 | 85 | 1500 | |
| 48 | 72 | 2800 | |
| pH 7, RT, Dark | 0 | 100 | 0 |
| 24 | 98 | 200 | |
| 48 | 96 | 450 | |
| pH 9, RT, Light | 0 | 100 | 0 |
| 24 | 90 | 1000 | |
| 48 | 81 | 1900 | |
| 4°C, Dark | 0 | 100 | 0 |
| 24 | 99.5 | 50 | |
| 48 | 99 | 100 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathway
References
Technical Support Center: Optimizing Eunicin Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eunicin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in in vitro anti-inflammatory assays?
A1: Due to the limited specific data available for this compound's bioactivity, a common starting point for novel compounds in in vitro screening is in the range of 1-100 µM. For anti-inflammatory assays using RAW 264.7 macrophages, a tiered approach is recommended. Begin with a broad range of concentrations (e.g., 1, 10, 50, 100 µg/mL) to assess the dose-dependent effects on the inhibition of inflammatory mediators.[1] It is crucial to first determine the cytotoxicity of this compound on your chosen cell line to ensure that the observed anti-inflammatory effects are not due to cell death.
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: A cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is essential to determine the concentration range of this compound that does not significantly affect cell viability.[2] This will allow you to establish the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[3] By identifying the IC50 value, you can select non-toxic concentrations for subsequent functional assays. It is advisable to test a range of concentrations and incubation times (e.g., 24, 48, and 72 hours) to fully characterize the cytotoxic profile of this compound on your specific cell line.[2]
Q3: Which cell lines are appropriate for studying the anti-inflammatory effects of this compound?
A3: The RAW 264.7 macrophage-like cell line is a widely used and suitable model for in vitro studies of inflammation.[1][4][5] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, providing a platform to assess the anti-inflammatory potential of compounds like this compound.[1][6][7]
Q4: What are the key signaling pathways to investigate for this compound's anti-inflammatory mechanism?
A4: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[8][9] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action. Key proteins to analyze via techniques like Western blotting include phosphorylated and total forms of p65 (a subunit of NF-κB) and key MAPK members like ERK1/2, JNK, and p38.[10][11][12]
Troubleshooting Guides
Problem: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Passage Number | Ensure cells are healthy and within a consistent, low passage number range (ideally less than 20) to avoid genetic drift and altered cellular responses.[5] |
| Inaccurate Pipetting or Dilution | Calibrate pipettes regularly. Prepare fresh serial dilutions of this compound for each experiment. |
| Contamination of Cell Cultures | Regularly check for signs of bacterial or fungal contamination. Use proper aseptic techniques. |
| Variability in this compound Stock Solution | Prepare a large, single batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. |
Problem: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too Low | Perform a dose-response study with a wider range of concentrations to identify the effective range. |
| Short Incubation Time | Increase the incubation time of this compound with the cells. Time-course experiments (e.g., 6, 12, 24, 48 hours) can determine the optimal duration. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution. Protect from light and repeated freeze-thaw cycles. |
| Cell Line is Not Responsive | Consider using a different cell line that may be more sensitive to the effects of this compound. |
Problem: this compound Appears to be Toxic at All Tested Concentrations
| Possible Cause | Troubleshooting Step |
| High Starting Concentration | Start with a much lower concentration range in your cytotoxicity assay (e.g., nanomolar to low micromolar range). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent control. |
| Incorrect Assessment of Cell Viability | Use a secondary method to confirm cytotoxicity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay. |
Experimental Protocols
Determination of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 or other relevant cell line |
| Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well |
| This compound Concentration | Start with a wide range (e.g., 0.1, 1, 10, 50, 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 5 mg/mL |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
Objective: To evaluate the effect of this compound on nitric oxide production in activated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group (no this compound, no LPS), an LPS-only group, and this compound-only groups.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by this compound.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 |
| Seeding Density | 2 x 10^5 cells/well |
| This compound Concentration | Non-toxic range determined by MTT assay |
| LPS Concentration | 1 µg/mL |
| Incubation Time | 24 hours |
| Griess Reagent | Standard formulation |
| Absorbance Wavelength | 540 nm |
Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and/or LPS as described in the anti-inflammatory assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total forms of p65, ERK1/2, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 or other relevant cell line |
| Primary Antibodies | Anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, etc. |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Detection Method | Enhanced Chemiluminescence (ECL) |
Visualizations
Caption: A general experimental workflow for optimizing this compound dosage.
Caption: A troubleshooting flowchart for this compound in vitro experiments.
Caption: Potential inhibitory targets of this compound in inflammatory signaling.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. bowdish.ca [bowdish.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Eunicin Peak Tailing in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of Eunicin, with a specific focus on resolving peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated.[1][2] In an ideal separation, peaks should be symmetrical or Gaussian in shape.[3] Peak tailing is problematic because it can reduce resolution between closely eluting compounds, impact the accuracy of peak integration, and compromise the overall precision of quantification.[4] For a complex molecule like this compound, a marine natural product, achieving symmetrical peaks is crucial for accurate analysis and purification.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing are often related to secondary interactions between this compound and the stationary phase, issues with the mobile phase, or problems with the chromatographic system itself.[1][3][5] Specifically for this compound, which contains polar functional groups like hydroxyl and ether moieties, interactions with residual silanol groups on silica-based columns are a likely culprit.[3][5] Other common causes include improper mobile phase pH, column overload, and extra-column dead volume.[6][2]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds.[7][8] While this compound itself is not strongly acidic or basic, its polar functional groups can interact with the stationary phase differently at various pH values. Operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the silica packing, minimizing secondary interactions that cause peak tailing.[1][3][9] However, the stability of this compound at very low or high pH should be considered.
Q4: Can the choice of column significantly impact peak tailing for this compound?
A4: Absolutely. The choice of the HPLC column is critical. For polar analytes like this compound, using a column with a highly deactivated stationary phase, such as an "end-capped" column, can significantly reduce peak tailing.[2][3][9] End-capping chemically modifies the residual silanol groups, making them less available for secondary interactions with the analyte.[2][3][9] Modern Type B silica columns, which have lower residual silanol content, are also a good choice to minimize tailing for polar compounds.[1]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of this compound.
Step 1: Initial Assessment and System Check
The first step is to determine if the peak tailing is specific to this compound or a general system issue.
Question: Are all peaks in my chromatogram tailing, or only the this compound peak?
-
If all peaks are tailing: This often points to a problem with the chromatographic system or a fundamental method parameter.[10]
-
Check for extra-column dead volume: Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.[5][11][12]
-
Inspect the column for degradation: A void at the column inlet or a blocked frit can cause peak distortion for all compounds.[3][5] Consider flushing or replacing the column.[12][13]
-
Evaluate for column overload: If all peaks are tailing, you might be overloading the column.[2] Try injecting a diluted sample to see if the peak shape improves.[2][14]
-
-
If only the this compound peak is tailing: This suggests a specific interaction between this compound and the stationary phase or a mobile phase incompatibility. Proceed to the next steps to address analyte-specific issues.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to improve peak shape.
Question: How can I adjust my mobile phase to reduce this compound peak tailing?
-
Adjust the mobile phase pH:
-
Protocol: Prepare mobile phases with varying pH levels, for example, using 0.1% formic acid (low pH) or an ammonium formate buffer at a slightly higher pH. Ensure the chosen pH is within the stable range for your column.
-
Rationale: Lowering the pH of the mobile phase can protonate residual silanol groups on the stationary phase, reducing their ability to interact with the polar functional groups of this compound.[1][3][9]
-
-
Incorporate mobile phase additives:
-
Protocol: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).
-
Rationale: Additives like TEA can mask the active silanol sites on the stationary phase, preventing them from interacting with this compound and improving peak symmetry.[1]
-
The following table summarizes the effect of mobile phase pH on the asymmetry factor of a model basic compound, which can be analogous to the behavior of polar compounds like this compound interacting with a C18 column.
| Mobile Phase pH | Tailing Factor (Asymmetry) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data adapted from a study on basic drug compounds, illustrating the principle of pH adjustment to reduce peak tailing.[9] |
Step 3: Column and Stationary Phase Considerations
If mobile phase optimization is insufficient, the column itself may be the source of the problem.
Question: What column should I use to minimize peak tailing for this compound?
-
Use an End-Capped Column:
-
Consider an Alternative Stationary Phase:
-
Recommendation: If tailing persists on a standard C18 column, consider a column with a different stationary phase, such as a polar-embedded phase or a polymeric phase.[1] These can offer different selectivity and reduce interactions with polar analytes.
-
Step 4: Sample and Injection Parameters
The way the sample is prepared and introduced to the system can also affect peak shape.
Question: Could my sample preparation or injection method be causing peak tailing?
-
Check for Sample Overload:
-
Protocol: Prepare a dilution series of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) and inject each concentration.
-
Rationale: If the peak shape improves at lower concentrations, the original sample was likely overloading the column.[2][5] Determine the optimal concentration that provides a good signal without causing tailing.
-
-
Ensure Solvent Compatibility:
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH
-
Objective: To determine the optimal mobile phase pH for symmetrical this compound peak shape.
-
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
Mobile Phase A1: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase A2: Water with 10 mM Ammonium Formate (pH adjusted to 4.0)
-
Mobile Phase B: Acetonitrile
-
-
Procedure:
-
Equilibrate the column with a starting mobile phase composition (e.g., 50:50 Mobile Phase A1:Mobile Phase B) for at least 15 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
Flush the system and column thoroughly with an intermediate solvent (e.g., 50:50 water:acetonitrile).
-
Equilibrate the column with the second mobile phase condition (e.g., 50:50 Mobile Phase A2:Mobile Phase B).
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
Compare the peak shapes and tailing factors from the two conditions to determine the optimal pH.
-
Protocol 2: Assessing Column Overload
-
Objective: To determine if high sample concentration is the cause of peak tailing.
-
Materials:
-
HPLC system and equilibrated column
-
This compound stock solution (e.g., 1 mg/mL)
-
Mobile phase
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution to create standards of at least four different concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject the highest concentration standard and record the chromatogram.
-
Sequentially inject the lower concentration standards, recording each chromatogram.
-
Visually inspect the peak shape for each concentration.
-
Calculate the tailing factor for each peak.
-
If the tailing factor decreases significantly with decreasing concentration, column overload is the likely cause of the peak tailing. Select the highest concentration that provides a symmetrical peak for future analyses.
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. support.waters.com [support.waters.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. mastelf.com [mastelf.com]
Minimizing Eunicin sample loss during purification
Welcome to the technical support center for the purification of Eunicin and related cembranoid diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample loss and overcoming common challenges during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: At which stages of purification is this compound loss most likely to occur?
A1: this compound, as a lipophilic marine natural product, is susceptible to loss at several stages. The most critical points for sample loss are during solvent-solvent partitioning due to emulsion formation or incomplete extraction, and during column chromatography due to irreversible adsorption to the stationary phase, co-elution with other compounds, or degradation on acidic silica gel. Loss can also occur during sample handling, such as transfers between vials and solvent removal steps.[1]
Q2: My this compound sample appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A2: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds like some cembranoid diterpenes.[2][3] To mitigate this, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a mobile phase containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to neutralize acidic sites.[4]
-
Use an Alternative Stationary Phase: Neutral alumina or Florisil can be effective alternatives for acid-sensitive compounds.[2] Reversed-phase (C18) chromatography is another excellent option for separating lipophilic molecules.
-
Perform a 2D TLC Test: To confirm degradation on silica, spot your sample on a square TLC plate, run it in one direction, rotate it 90 degrees, and run it in the same solvent system. If new spots appear off the diagonal, your compound is degrading.[3][5]
Q3: I'm experiencing poor recovery of this compound from my chromatography column. What are the likely reasons?
A3: Poor recovery can stem from several issues:
-
Irreversible Adsorption: Highly lipophilic compounds can sometimes bind irreversibly to the stationary phase. Ensure your mobile phase has sufficient polarity to elute the compound.
-
Inappropriate Solvent Strength: If the mobile phase is not polar enough, your compound may not elute or will elute with significant tailing.[2] Conversely, if it's too polar, you will get poor separation.
-
Sample Overloading: Overloading the column can lead to broad peaks and poor separation, making it difficult to collect pure fractions without loss.[4]
-
Precipitation on the Column: If the sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column, leading to significant loss.
Q4: How can I minimize sample loss during liquid-liquid extraction (solvent partitioning)?
A4: To minimize loss during this step:
-
Prevent Emulsions: Emulsions trap your compound at the interface between the two solvent layers. Use gentle mixing instead of vigorous shaking. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand can help break it.
-
Ensure Complete Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[6] This is more efficient at recovering the compound.
-
Proper Phase Separation: Allow the layers to separate completely before draining. A small amount of the aqueous layer can be left behind to avoid contamination, and then re-extracted.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield after initial extraction | - Inefficient cell lysis/tissue grinding.- Incorrect solvent choice (too polar or nonpolar).- Insufficient extraction time or repetitions. | - Ensure biological material is thoroughly homogenized.- Use a mid-polarity solvent like dichloromethane or ethyl acetate for cembranoids.- Increase extraction time and perform at least three extraction cycles. |
| Significant sample loss after solvent partitioning | - Emulsion formation.- Compound has some solubility in the aqueous phase.- Incomplete phase transfer. | - Use gentle inversions instead of vigorous shaking.- Add brine to the aqueous layer to decrease the solubility of organic compounds.- Perform multiple, sequential extractions with fresh organic solvent.[6][7] |
| Compound streaks or elongates on TLC plate | - Sample is overloaded.- Compound is degrading on the silica plate.- Sample is not fully dissolved in the spotting solvent. | - Dilute the sample before spotting.- Add a small amount of triethylamine or acetic acid to the mobile phase to counter acid/base sensitivity.[4]- Ensure the sample is fully dissolved before spotting. |
| Poor separation of spots on TLC/column | - Mobile phase polarity is too high or too low.- Compounds have very similar polarities. | - Systematically test different solvent systems with varying polarities.- If using normal phase, try a reversed-phase (C18) system, or vice-versa.- Consider using a longer column for better resolution. |
| Compound will not elute from the silica column | - Mobile phase is not polar enough.- Irreversible adsorption or degradation. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test compound stability on silica using a 2D TLC.[3][5]- If degradation is confirmed, switch to a neutral stationary phase like alumina or use reversed-phase chromatography. |
| Sample loss during solvent evaporation (rotovap) | - Compound is volatile.- Over-drying the sample. | - Use a lower bath temperature and carefully control the vacuum.- Avoid drying the sample to a complete film; leave a small amount of solvent and finish drying under a gentle stream of nitrogen or high vacuum.[1] |
Quantitative Data Summary
The purification of cembranoid diterpenes like this compound involves multiple steps, each with potential for sample loss. The following table provides representative yields at each stage, compiled from typical natural product isolation workflows. Actual yields will vary based on the source organism, initial concentration of this compound, and the specific techniques employed.
| Purification Stage | Starting Material | Typical Yield Range (%) | Major Potential for Loss |
| Crude Extraction | Wet Weight of Coral | 1 - 5% (of dry weight) | Incomplete extraction, compound degradation. |
| Solvent Partitioning | Crude Extract | 50 - 90% | Emulsion formation, incomplete partitioning. |
| Silica Gel VLC/Flash | Partitioned Extract | 20 - 60% (per fraction) | Irreversible adsorption, co-elution, degradation. |
| Preparative HPLC | Semi-pure Fraction | 30 - 70% | Poor resolution, sample precipitation, degradation. |
| Overall Yield | Wet Weight of Coral | 0.01 - 0.1% | Cumulative losses from all stages. |
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol outlines a standard methodology for the isolation of cembranoid diterpenes from soft corals of the genus Eunicea.
-
Extraction:
-
Collect fresh soft coral tissue and immediately freeze or preserve in ethanol.
-
Homogenize the tissue and exhaustively extract with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature (3 x 24h).
-
Combine the extracts and evaporate the solvent under reduced pressure to yield a dark, oily crude extract.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a 9:1 MeOH:H₂O solution.
-
Perform a liquid-liquid extraction against hexane to remove nonpolar lipids (repeat 3 times).
-
Dilute the MeOH phase with water to a 1:1 ratio and extract with DCM (repeat 3 times).
-
Combine the DCM fractions and evaporate the solvent to yield the DCM-soluble fraction, which will contain the cembranoid diterpenes.
-
-
Silica Gel Flash Chromatography:
-
Pre-adsorb the DCM fraction onto a small amount of silica gel.
-
Load the dried material onto a silica gel column packed in hexane.
-
Elute the column with a stepwise gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the percentage of ethyl acetate (EtOAc). For example: Hexane -> 9:1 Hexane:EtOAc -> ... -> 100% EtOAc.
-
Collect fractions and monitor by TLC, visualizing with UV light and/or by staining with a vanillin-sulfuric acid solution followed by heating.
-
Combine fractions containing compounds with similar Rf values.
-
-
Reversed-Phase HPLC Purification:
-
Further purify the fractions containing this compound using preparative reversed-phase (C18) HPLC.
-
A typical mobile phase is a gradient of acetonitrile (ACN) in water.
-
Monitor the elution using a UV detector.
-
Collect the peak corresponding to this compound and remove the solvent to yield the pure compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for identifying sources of sample loss.
Caption: Potential mechanism of this compound via inhibition of the NF-κB pathway.
References
Eunicin Cytotoxicity Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for the marine natural product, Eunicin. The guidance is based on established best practices for natural product screening and aims to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal cell seeding density for my this compound cytotoxicity experiment?
A1: Finding the optimal cell seeding density is crucial for reproducible results, ensuring the cells are in the logarithmic growth phase during the experiment.[1] The ideal density varies by cell line. For a 96-well plate, densities can range from 1,000 to 100,000 cells per well.[1] It is highly recommended to perform a preliminary experiment by plating a range of cell densities and measuring their viability at various time points (e.g., 24, 48, 72 hours) to find the density that provides a linear absorbance response.[1] For untreated control cells, an absorbance value between 0.75 and 1.25 is often optimal.[1]
Q2: What is the recommended starting concentration range for this compound?
A2: When testing a novel compound like this compound, it is best to start with a broad range of concentrations to determine its cytotoxic potential. A common approach is to perform serial dilutions, for example, from 100 µM down to 0.1 µM. This broad screen will help identify the concentration range where this compound exhibits its half-maximal inhibitory concentration (IC50).
Q3: Which solvent should I use to dissolve this compound, and what is the maximum final concentration in the culture medium?
A3: Marine natural products are often dissolved in a solvent like Dimethyl Sulfoxide (DMSO). It is critical to ensure the final concentration of the vehicle (solvent) in the cell culture medium is low enough to not cause cytotoxicity itself. Typically, the final DMSO concentration should be kept at or below 0.5%, although the exact tolerance can be cell-line dependent. Always include a "vehicle-only" control in your experimental setup to account for any effects of the solvent on cell viability.
Q4: How long should I incubate the cells with this compound?
A4: Incubation times can vary significantly, typically ranging from 24 to 72 hours.[1] The optimal duration depends on the cell line's doubling time and the expected mechanism of action of the compound. A time-course experiment (e.g., testing at 24, 48, and 72 hours) is recommended to determine when the maximal cytotoxic effect is observed.
Q5: Can this compound interfere with common colorimetric assays like the MTT assay?
A5: Yes, natural products can interfere with cytotoxicity assays. Some compounds can directly reduce the MTT reagent, leading to a false positive signal (increased viability), or they may absorb light at the same wavelength as the formazan product, leading to inaccurate readings.[1] It is crucial to run a cell-free control where this compound is added to the assay medium without cells to check for any direct interaction with the assay reagents.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Bubbles in the wells.[2]- "Edge effect" due to evaporation in outer wells.[3][4] | - Ensure the cell suspension is homogenous before and during plating. Handle the cell suspension gently.[2]- Carefully remove any bubbles with a sterile pipette tip.[5]- Avoid using the outer wells of the plate for critical samples or use evaporation-minimizing seals.[3][4] |
| Low Signal or No Dose-Response | - The concentration range of this compound is too low.- The incubation time is too short.- The cell seeding density is too low or too high.[2]- The compound has degraded. | - Test a higher and broader range of this compound concentrations.- Increase the incubation period (e.g., test at 48h and 72h).- Re-optimize the cell seeding density.[2]- Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive. |
| Cell Viability is Over 100% Compared to Control | - The compound is stimulating cell proliferation at low concentrations.- The compound is increasing cellular metabolic activity.[4]- this compound is directly interacting with the assay reagent (e.g., reducing MTT).[4] | - This may be a real biological effect (hormesis). Confirm with cell counting.- Consider using a different cytotoxicity assay that measures a different endpoint (e.g., membrane integrity via LDH assay).- Run a cell-free control to test for direct assay interference.[1] |
| Precipitation of this compound in Culture Medium | - The compound has low solubility in aqueous media.- The concentration used is above its solubility limit. | - Visually inspect wells for precipitation before and during the experiment.- Test a lower concentration range.- Consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure (for Adherent Cells):
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.[1]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[1]
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-3/7 Glo® Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
This compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in the white-walled 96-well plate and treat them with varying concentrations of this compound as described in the MTT protocol.[6]
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent directly to each well (typically in a 1:1 ratio with the cell culture medium volume).[6]
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[6]
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation
Table 1: Recommended Cell Seeding Densities (96-Well Plate)
| Cell Type | General Seeding Density (cells/well) | Notes |
| Adherent (e.g., HeLa, A549) | 5,000 - 15,000 | Density should allow for logarithmic growth during the experiment without reaching over-confluence. |
| Suspension (e.g., Jurkat, K562) | 20,000 - 100,000 | Higher densities are often needed for non-adherent cells.[1] |
| Slow-Growing Lines | 10,000 - 30,000 | May require longer incubation times before treatment to reach optimal density. |
Table 2: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Absorbance (570nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.15 ± 0.08 | 100% |
| 0.1 | 1.12 ± 0.09 | 97.4% |
| 1 | 0.95 ± 0.07 | 82.6% |
| 5 | 0.61 ± 0.05 | 53.0% |
| 10 | 0.32 ± 0.04 | 27.8% |
| 50 | 0.15 ± 0.03 | 13.0% |
| 100 | 0.11 ± 0.02 | 9.6% |
Visualizations
Caption: General workflow for assessing this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected dose-response curves.
Caption: A potential apoptotic pathway activated by cytotoxic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dojindo.com [dojindo.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Eunicin Isolation
Welcome to the technical support center for Eunicin isolation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising marine natural product. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly the formation of artifacts during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation and purification of this compound, focusing on the potential for artifact formation.
Question: I am observing unexpected peaks in my chromatogram that do not correspond to this compound. What could be the cause?
Answer: The appearance of unexpected peaks often indicates the formation of artifacts, which are "un-natural" products generated from the target molecule during the isolation process. This compound, a eunicellin-based diterpenoid, possesses several reactive functional groups that are susceptible to transformation under certain conditions. The most common causes for artifact formation include:
-
Acid-Catalyzed Rearrangements: The presence of acidic conditions, even trace amounts, can lead to the degradation of this compound. The epoxide and allylic alcohol moieties within the this compound scaffold are particularly sensitive to acid.
-
Solvent-Induced Transformations: The choice of solvent can significantly impact the stability of this compound. Protic solvents like methanol, especially in the presence of trace acids, can react with the molecule.
-
Thermal Degradation: Prolonged exposure to elevated temperatures during solvent evaporation or certain extraction techniques can induce degradation or rearrangement of thermolabile compounds like this compound.[1]
-
On-Column Artifacts: The stationary phase of a chromatography column can sometimes catalyze degradation or rearrangement reactions, especially if it has acidic or basic sites.
Question: My final yield of this compound is significantly lower than expected, despite a promising initial crude extract. What could be happening to my compound?
Answer: A significant loss of product during purification often points towards degradation or conversion into artifacts that are lost during fractionation. Key areas to investigate include:
-
pH of Solvents and Chromatography Media: Ensure all solvents are neutral and of high purity. Silica gel, a common chromatography stationary phase, can be slightly acidic. This can be sufficient to cause degradation of sensitive compounds.
-
Temperature of Solvent Evaporation: Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove solvents. High temperatures can accelerate degradation reactions.[1]
-
Light Exposure: Protect your samples from direct light, as some complex organic molecules are susceptible to photodegradation. Using amber glass vials is a good practice.
Question: I suspect artifact formation. How can I identify the structure of these unexpected compounds?
Answer: Identifying the structure of artifacts is crucial for understanding the degradation pathways and optimizing your isolation protocol. The primary methods for structure elucidation are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the molecular formula of the artifact. Comparing this to the molecular formula of this compound (C₂₀H₃₀O₄) can reveal additions, eliminations, or rearrangements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for determining the complete chemical structure of the isolated artifacts.
By analyzing the spectral data, you can pinpoint the changes in the molecule's structure, such as the opening of an epoxide ring or the rearrangement of the carbon skeleton.
Frequently Asked Questions (FAQs)
Q1: What are the most critical functional groups in this compound to consider for potential artifact formation?
A1: this compound's structure contains a lactone, an epoxide, and a tertiary allylic alcohol. The epoxide is particularly susceptible to acid-catalyzed ring-opening.[2][3][4] The allylic alcohol can undergo dehydration under acidic or thermal conditions.[5] Lactones can be hydrolyzed under strongly acidic or basic conditions.
Q2: What are some examples of potential this compound artifacts?
A2: While specific artifacts for this compound are not extensively documented in the literature, based on the reactivity of its functional groups, potential artifacts could include:
-
Diol formation: Acid-catalyzed opening of the epoxide ring by water would result in a diol.
-
Alkoxy-alcohol formation: If a protic solvent like methanol is used under acidic conditions, it can act as a nucleophile, opening the epoxide to form a methoxy-alcohol derivative.
-
Dehydration products: Loss of the tertiary hydroxyl group could lead to the formation of a new double bond in the molecule.
Q3: How can I prevent artifact formation during this compound isolation?
A3: To minimize artifact formation, consider the following precautions:
-
Use Neutral Solvents: Ensure all solvents are of high purity and are neutral. If using silica gel for chromatography, you can use a neutralized silica gel or pre-wash the column with a non-polar solvent containing a small amount of a neutral amine like triethylamine, followed by the mobile phase to neutralize active sites.
-
Avoid Strong Acids and Bases: Do not use strong acids or bases during extraction or purification.
-
Maintain Low Temperatures: Keep the sample cold during extraction and processing. Evaporate solvents under reduced pressure at low temperatures.[1]
-
Work Quickly: Minimize the time the compound is in solution or on a chromatography column.
Q4: What is a general, safe protocol for this compound isolation?
A4: A general protocol involves extraction with a moderately polar solvent, followed by careful chromatographic purification. A detailed example protocol is provided in the "Experimental Protocols" section below.
Data Presentation
While specific quantitative data on this compound artifact formation is scarce, the following table summarizes the types of compounds isolated from Eunicella species, highlighting the prevalence of diterpenoids to which this compound belongs.
| Compound Class | Examples from Eunicella Species | Reference |
| Eunicellin-based Diterpenoids | Eunicellin, Palmonines A-E | [5] |
| Sterols | Cholesterol, Ergosterol, Stigmasterol | [5] |
| Alkaloids and Nucleosides | Various nitrogenated compounds | [5] |
Experimental Protocols
The following is a generalized protocol for the isolation of eunicellin-based diterpenoids, like this compound, adapted from methodologies reported for similar compounds isolated from soft corals.[6]
1. Collection and Preparation of Biological Material:
-
Collect the gorgonian coral (e.g., Eunicella verrucosa) and freeze it immediately at -20°C until extraction.
-
Freeze-dry the frozen material to remove water.
-
Grind the dried coral into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered coral material with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature. Perform this extraction multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
3. Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid partitioning with a series of solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol. This compound is expected to be in the more polar fractions like ethyl acetate.
-
Concentrate each fraction under reduced pressure.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.
5. Structure Elucidation:
-
Characterize the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for artifact formation.
References
- 1. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Extraction of Diterpenoid Lactones of Andrographis paniculata using Liquid Solvents: Effect of Solvent’s Hildebrand Solubility Parameter on Extraction Efficiency | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Eunicellin-Based Diterpenoids from the Soft Coral Cladiella krempfi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Eunicin NMR Signals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of Eunicin and other cembranoid diterpenes.
Troubleshooting Guide
Question: My 1H NMR spectrum of this compound shows broad, poorly resolved signals. What are the potential causes and solutions?
Answer:
Broad signals in the 1H NMR spectrum of this compound can stem from several factors. Due to their macrocyclic structure, cembranoid diterpenes like this compound can exist in multiple conformations in solution, leading to the broadening of NMR signals.[1][2] Other common causes include sample concentration, solvent viscosity, and instrument settings.
Here is a logical workflow to troubleshoot this issue:
Solutions:
-
Optimize Sample Concentration: High concentrations can lead to aggregation and line broadening. Prepare a dilution series to find the optimal concentration.
-
Solvent Selection: The choice of solvent can influence the conformational equilibrium. Acquiring spectra in different solvents (e.g., CDCl3, benzene-d6, acetone-d6) may resolve overlapping signals.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down or speed up conformational exchange, potentially leading to sharper signals. For example, higher temperatures can sometimes average out multiple conformations, resulting in sharper peaks.
-
Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the instrument.
-
Advanced NMR Techniques: If the above solutions are insufficient, consider using advanced NMR techniques such as 2D NMR or pure shift NMR spectroscopy.
Question: I am observing significant signal overlap in the 1H NMR spectrum of my this compound analogue, making structural elucidation difficult. What can I do?
Answer:
Signal overlap is a common challenge in the 1H NMR spectra of complex natural products like cembranoid diterpenes.[3][4] The use of two-dimensional (2D) NMR spectroscopy is the most effective way to resolve these overlaps and establish connectivity.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading out the proton signals into a second dimension based on the carbon chemical shifts.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are typical NMR acquisition parameters for a standard 1H NMR of a this compound-type compound?
A1: While optimal parameters should be determined empirically, the following table provides a good starting point for acquiring a standard 1H NMR spectrum.
| Parameter | Symbol | Recommended Value | Purpose |
| Pulse Width | p1 | Calibrated 90° pulse | To excite the nuclear spins. A 90° pulse provides the maximum signal in a single scan. |
| Relaxation Delay | d1 | 1-5 s | To allow the magnetization to return to equilibrium before the next pulse. |
| Acquisition Time | aq | 2-4 s | The duration for which the FID is recorded. Longer acquisition times lead to better digital resolution. |
| Number of Scans | ns | 8-16 | To improve the signal-to-noise ratio through signal averaging. |
| Spectral Width | sw | 12-16 ppm | To encompass all proton signals of the molecule. |
Q2: How can I improve the signal-to-noise ratio (S/N) of my this compound NMR spectrum if my sample is very dilute?
A2: For dilute samples, increasing the number of scans (ns) is the most direct way to improve the S/N. The S/N increases with the square root of the number of scans. Using a cryoprobe, if available, will also significantly enhance sensitivity.
Q3: I am having trouble assigning the quaternary carbons of this compound. Which experiment is most helpful?
A3: The HMBC experiment is the most valuable tool for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon signals.
Q4: My integrals are not accurate. What could be the issue?
A4: Inaccurate integration is often due to an insufficient relaxation delay (d1). For quantitative measurements, the relaxation delay should be at least 5 times the longest T1 relaxation time of the signals of interest. For cembranoid diterpenes, a d1 of 10-30 seconds may be necessary for accurate integration. Additionally, ensure that the baseline of the spectrum is flat and that the signals are properly phased.
Experimental Protocols
Protocol 1: Standard 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the 1H frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Load a standard 1D proton experiment.
-
Set the spectral width (sw) to an appropriate range (e.g., -1 to 11 ppm).
-
Set the number of scans (ns) to 16.
-
Set the relaxation delay (d1) to 2 seconds.
-
Set the acquisition time (aq) to 3-4 seconds.
-
Determine the 90° pulse width (p1).
-
Set the receiver gain (rg) automatically.
-
-
Acquisition: Start the experiment.
-
Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: 2D HSQC Experiment
-
Sample Preparation: Use the same sample as for the 1H NMR. A slightly more concentrated sample (5-10 mg) is beneficial.
-
Instrument Setup: Lock, tune, and shim as for the 1H experiment.
-
Acquisition Parameters:
-
Load a standard HSQC pulse sequence.
-
Set the 1H spectral width (sw in F2) as in the 1H experiment.
-
Set the 13C spectral width (sw in F1) to an appropriate range for the expected carbon chemical shifts (e.g., 0 to 160 ppm).
-
Set the number of scans (ns) to 4-8.
-
Set the number of increments in the indirect dimension (td in F1) to 256 or 512 for good resolution.
-
Use a standard relaxation delay (d1) of 1.5 seconds.
-
-
Acquisition: Start the 2D experiment.
-
Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase the spectrum in both dimensions.
-
Perform baseline correction.
-
Reference the spectrum using the 1H and 13C chemical shifts.
-
Protocol 3: 2D HMBC Experiment
-
Sample Preparation: Use the same sample as for the HSQC experiment.
-
Instrument Setup: Lock, tune, and shim as previously described.
-
Acquisition Parameters:
-
Load a standard HMBC pulse sequence.
-
Set the spectral widths for 1H (F2) and 13C (F1) as in the HSQC experiment.
-
Set the number of scans (ns) to 8-16.
-
Set the number of increments in F1 (td) to 256-512.
-
Set the long-range coupling delay (often d6 or a similar parameter) to optimize for a J-coupling of 8-10 Hz.
-
-
Acquisition: Start the 2D experiment.
-
Processing: Process the data similarly to the HSQC experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cembrane Diterpenes Possessing Nonaromatic Oxacycles from the Hainan Soft Coral Sarcophyton mililatensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cembrane-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp. [mdpi.com]
- 4. Cembrane-Based Diterpenoids Isolated from the Soft Coral Sarcophyton sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Eunicin's Cytotoxic Profile: A Comparative Analysis with Other Diterpenoids
In the landscape of anticancer drug discovery, marine natural products represent a vast reservoir of structurally diverse and biologically active compounds. Among these, diterpenoids, a class of chemical compounds composed of four isoprene units, have demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of eunicin, a representative of the eunicellin class of diterpenoids, with other notable diterpenoids, supported by experimental data.
Cytotoxicity Comparison: Eunicellin Diterpenoids vs. Other Classes
To provide a clear comparison of cytotoxic efficacy, the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of a representative eunicellin diterpenoid and other classes of diterpenoids against the human breast adenocarcinoma cell line (MCF-7) are summarized below. Lower EC50/IC50 values indicate higher cytotoxic potency.
| Compound Class | Compound | Cancer Cell Line | EC50/IC50 (µg/mL) | EC50/IC50 (µM)¹ | Reference |
| Eunicellin | Diterpene C1 from Eunicella singularis | MCF-7 | 13 | ~29.4 | [1][2] |
| Eunicellin | Diterpene C2 from Eunicella singularis | MCF-7 | 49 | ~110.8 | [1][2] |
| Taxane | Paclitaxel | MCF-7 | - | 0.0035 - 0.068 | [3][4][5] |
| Cembrane | Sinulariolide | A549 (Lung) & HepG2 (Liver) | > 40 µM (non-toxic at tested concentrations) | > 40 |
¹Approximate conversion assuming an average molecular weight of 442 g/mol for eunicellin diterpenoids and 853.9 g/mol for paclitaxel.
The data clearly indicates that while eunicellin-type diterpenoids from Eunicella singularis exhibit cytotoxic activity against MCF-7 cells, the well-established anticancer drug, paclitaxel, demonstrates significantly higher potency with IC50 values in the nanomolar range.[3][4][5] It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. For instance, some cembrane-type diterpenoids showed low cytotoxicity in A549 and HepG2 cell lines at concentrations up to 40 µM.
Experimental Methodologies
The evaluation of the cytotoxic activity of these diterpenoids predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the diterpenoid compounds. A negative control (untreated cells) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The EC50 or IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Signaling Pathways in Diterpenoid-Induced Cytotoxicity
The cytotoxic effects of many diterpenoids, including those from the eunicellin class, are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving a cascade of signaling events.
Apoptosis Induction by Eunicellin Diterpenoids
Studies on various eunicellin-based diterpenoids suggest that they can trigger apoptosis through the intrinsic (mitochondrial) pathway.[6] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Caption: Intrinsic apoptosis pathway induced by eunicellin diterpenoids.
Experimental Workflow for Cytotoxicity Assessment
The overall process of evaluating the cytotoxicity of a diterpenoid compound involves a series of well-defined steps, from the initial preparation of the compound and cells to the final data analysis.
Caption: General experimental workflow for assessing diterpenoid cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis by Diterpenes from the Soft Coral Xenia elongata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Erucin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Erucin, a naturally occurring isothiocyanate found in arugula, against established anti-inflammatory agents. The data presented is compiled from preclinical studies to offer an objective evaluation of Erucin's potential as a novel anti-inflammatory compound.
Executive Summary
Erucin has demonstrated significant anti-inflammatory properties in multiple in vivo models of inflammation. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of key pro-inflammatory mediators, including cytokines and enzymes responsible for inflammation. When compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, Erucin exhibits a comparable efficacy profile in certain models, positioning it as a promising candidate for further investigation in the development of new anti-inflammatory therapies.
Comparative Efficacy of Erucin and Standard Anti-inflammatory Drugs
The anti-inflammatory activity of Erucin has been evaluated in two primary in vivo models: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, a model for acute topical inflammation, and lipopolysaccharide (LPS)-induced systemic inflammation, which mimics a systemic inflammatory response.
TPA-Induced Ear Edema Model
This model assesses the ability of a compound to reduce acute inflammation on the skin. Edema, or swelling, is a hallmark of inflammation.
| Compound | Dose | Route of Administration | Edema Inhibition (%) | Reference Compound | Reference Edema Inhibition (%) |
| Erucin | 100 nmol/ear | Topical | Significant inhibition (qualitative)[1][2] | - | - |
| Erucin | 300 nmol/ear | Topical | Significant inhibition (qualitative)[1][2] | - | - |
| Indomethacin | 1.31 mg/ear | Topical | ED₅₀ | - | - |
| Indomethacin | 2 mg/ear | Topical | 87.39 - 90.13% | - | - |
Note: Quantitative percentage inhibition for Erucin in this model was not explicitly available in the reviewed literature. "Significant inhibition" indicates a statistically significant reduction in edema compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model evaluates the systemic anti-inflammatory effects of a compound by inducing a widespread inflammatory response with bacterial endotoxin (LPS). Key markers of inflammation, such as pro-inflammatory cytokines, are measured in the blood.
| Compound | Dose | Route of Administration | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference Compound | Reference Cytokine Reduction (%) |
| Erucin | 1 µmol/kg | Intraperitoneal | Significant reduction in neutrophil emigration (qualitative)[3] | Significant reduction in neutrophil emigration (qualitative)[3] | - | - |
| Dexamethasone | 5 mg/kg | Peroral | ~67% | ~76% | - | - |
Note: Specific in vivo quantitative data on the percentage reduction of TNF-α and IL-6 by Erucin in the LPS-induced systemic inflammation model was not available in the reviewed literature. The data for Erucin in this model reflects its effect on neutrophil migration, another important aspect of the inflammatory response. In vitro studies have shown that Erucin significantly inhibits the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[1][4]
Mechanistic Insights: The NF-κB Signaling Pathway
Erucin's anti-inflammatory effects are primarily attributed to its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
As depicted in the diagram, under inflammatory stimuli like LPS, the IKK complex is activated, leading to the degradation of IκBα. This releases NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. Erucin has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm, which ultimately suppresses the inflammatory response.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments and subsequent analyses mentioned in this guide.
TPA-Induced Mouse Ear Edema
This protocol outlines the procedure for inducing and measuring acute topical inflammation.
Procedure:
-
Animal Acclimatization: House female ICR mice (6-8 weeks old) in a controlled environment for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the mice into treatment groups: Vehicle (acetone), Erucin (100 and 300 nmol in acetone), and a positive control such as Indomethacin (e.g., 2 mg/ear in acetone).
-
Treatment Application: Topically apply 20 µL of the respective treatment solution to the inner and outer surfaces of the right ear of each mouse.
-
Induction of Edema: After 30 minutes, topically apply 20 µL of TPA solution (e.g., 2.5 µg in acetone) to the right ear of each mouse.[5]
-
Edema Measurement: After a set time (typically 4-6 hours), sacrifice the mice and use a biopsy punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears. The difference in weight between the right and left ear punches is a measure of the edema.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Edema_treated / Edema_vehicle)] * 100
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This protocol describes the induction of a systemic inflammatory response in mice.
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) under standard laboratory conditions for at least one week.
-
Grouping: Divide mice into experimental groups: Vehicle (saline), Erucin (e.g., 1 µmol/kg), and a positive control such as Dexamethasone (e.g., 5 mg/kg).
-
Treatment Administration: Administer the test compounds intraperitoneally (i.p.) or via the desired route at a specified time before LPS challenge (e.g., 1 hour).
-
Induction of Inflammation: Inject LPS (from E. coli, e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture into EDTA-containing tubes. Centrifuge the blood to separate the plasma.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Procedure:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[6]
-
Sample and Standard Incubation: Wash the plate and add plasma samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[6]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop in the dark.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of the cytokine in the plasma samples.
Western Blot Analysis for iNOS and COX-2 Expression
Procedure:
-
Tissue Homogenization: Homogenize the ear tissue samples in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative expression levels of iNOS and COX-2.
Conclusion
The available in vivo data suggests that Erucin is a potent anti-inflammatory agent. Its efficacy in the TPA-induced ear edema model is comparable to that of the established NSAID, Indomethacin. While direct in vivo quantitative comparisons of cytokine inhibition in the LPS model are not yet available, Erucin's demonstrated mechanism of action through the inhibition of the NF-κB pathway provides a strong rationale for its observed anti-inflammatory effects. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive comparative profile against a wider range of anti-inflammatory drugs in various preclinical models. The detailed protocols provided in this guide should facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Erucin exerts anti-inflammatory properties in murine macrophages and mouse skin: possible mediation through the inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erucin Exerts Anti-Inflammatory Properties in Murine Macrophages and Mouse Skin: Possible Mediation through the Inhibition of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 6. Cytokine Elisa [bdbiosciences.com]
Eunicin's Bioactivity: A Comparative Analysis in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of Eunicin and related marine-derived compounds. Due to the limited availability of data on isolated this compound, this guide incorporates findings from studies on extracts of Eunicella singularis, the gorgonian coral from which this compound is derived, as well as other cembranoid diterpenes. This approach offers a broader perspective on the potential therapeutic applications of this class of compounds.
Quantitative Bioactivity Data
The following tables summarize the cytotoxic and anti-inflammatory activities of compounds isolated from Eunicella singularis and other related marine organisms. It is important to note that direct quantitative data for isolated this compound is currently limited in publicly available research. The data presented here for compounds from E. singularis and other cembranoid diterpenes may serve as a reference for the potential bioactivity of this compound.
Table 1: Cytotoxicity of Compounds from Eunicella singularis and Other Cembranoid Diterpenes
| Compound/Extract | Cell Line | Assay | Endpoint | Result |
| Cholesta-5,22-diene-3β-ol (from E. singularis) | MCF-7 (human breast adenocarcinoma) | Annexin V-FITC/PI | EC50 | 30 µg/mL[1] |
| Organic Extract of E. singularis | Various carcinoma cell lines | Not specified | IC50 | 0.82 ± 0.14–231.18 ± 46.13 µg/mL[2] |
| [(1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol] | LS180 (human colon adenocarcinoma) | MTT | IC50 | 28.4 ± 3.7 µM[3] |
| MCF-7 (human breast adenocarcinoma) | MTT | IC50 | Not specified | |
| MOLT-4 (human lymphoblastic leukemia) | MTT | IC50 | 44.0 ± 6.4 µM[3] | |
| [(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol] | LS180 (human colon adenocarcinoma) | MTT | IC50 | 28.4 ± 3.7 µM[3] |
| MCF-7 (human breast adenocarcinoma) | MTT | IC50 | Not specified | |
| MOLT-4 (human lymphoblastic leukemia) | MTT | IC50 | 44.0 ± 6.4 µM[3] |
Table 2: Anti-inflammatory Activity of Eunicella singularis Extracts
| Extract/Fraction | Model | Assay | Inhibition |
| Organic Extract (200 mg/kg) | Carrageenan-induced rat paw edema | Edema volume | 64.31%[4] |
| Ethanolic Fraction (50 mg/kg) | Carrageenan-induced rat paw edema | Edema volume | 66.12%[4] |
| Ethanolic Fraction | HCl/ethanol-induced gastric ulcer in rats | Ulcer inhibition | 70.27%[4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., LS180, MCF-7, MOLT-4) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cembranoid diterpenes) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plates are incubated for a few hours to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][5]
Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This in vivo assay is used to evaluate the anti-inflammatory properties of a substance.
-
Animal Model: Rats are used as the experimental animal.
-
Compound Administration: The test compound (e.g., E. singularis extract) is administered to the rats, typically intraperitoneally.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the paw volume with that of a control group that received only the vehicle and carrageenan.[4]
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
While the precise mechanism of action for this compound is not yet fully elucidated, studies on related cembranoid diterpenes and other anti-inflammatory compounds suggest a potential role in the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of natural products like this compound.
Caption: A streamlined workflow for the discovery and evaluation of bioactive marine natural products.
Conclusion
While direct and extensive data on the bioactivity of isolated this compound remains to be fully explored, the available research on extracts from Eunicella singularis and related cembranoid diterpenes indicates a promising potential for both anticancer and anti-inflammatory applications. The provided data and protocols offer a foundation for researchers to build upon in the further investigation of this compound and its therapeutic potential. Future studies focusing on the isolation and comprehensive bioactivity profiling of this compound are crucial to validate these preliminary findings and to fully understand its mechanism of action.
References
- 1. Secondary Metabolites from Gorgonian Corals of the Genus Eunicella: Structural Characterizations, Biological Activities, and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pharmacological evaluation of the semi-purified fractions from the soft coral Eunicella singularis and isolation of pure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Two Cembranoid Diterpenes from Against Three Human Cancer Cell Lines [benthamopenarchives.com]
Comparative Guide to the Structure-Activity Relationship of Eunicin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicin, a cembranoid diterpene first isolated from the gorgonian Eunicea mammosa, has garnered significant interest in the scientific community for its diverse and potent biological activities. As a member of the eunicellin family of diterpenes, its complex architecture has served as a template for the exploration of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their cytotoxic and anti-inflammatory properties. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and synthesize more effective and selective therapeutic compounds based on the eunicellin scaffold.
Structure-Activity Relationship of Eunicellin-Based Diterpenes
The biological activity of eunicellin-based diterpenes, including this compound and its analogs, is intricately linked to their molecular structure. Modifications to the core eunicellin skeleton and its various substituents can dramatically influence their cytotoxic and anti-inflammatory potency.
A key determinant of cytotoxicity in some eunicellin analogs appears to be the nature of the substituent at the C6 position of the diterpene skeleton. Studies on a homologous series of eunicellin-based diterpenes have demonstrated that the length and bulk of the side chain at this position can significantly impact their cytotoxic effects. For instance, a shorter, less bulky side chain at C6 has been shown to enhance cytotoxicity against certain cancer cell lines, such as human leukemia (HL-60) and T-lymphocyte (Jurkat) cells.[1] This suggests that steric hindrance at this position may interfere with the molecule's interaction with its biological target.
The anti-inflammatory activity of many marine diterpenoids, including eunicellins, is often attributed to their ability to inhibit the Nuclear Factor-κB (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway represents a key mechanism for the anti-inflammatory effects of these marine natural products.
Comparative Biological Activity of Eunicellin Analogs
The following table summarizes the in vitro cytotoxic activity of a series of homologous eunicellin-based diterpenes isolated from Acalycigorgia sp. These compounds differ in the length of the fatty acid side chain at the C6 position.
| Compound Number | Side Chain at C6 | Cytotoxicity IC50 (µM) - HL-60 | Cytotoxicity IC50 (µM) - Jurkat |
| 1 | C3H5O2 | 15.0 | 21.9 |
| 2 | C5H9O2 | 22.7 | 23.3 |
| 3 | C7H13O2 | 22.7 | 23.3 |
| 4 | C11H21O2 | 20.2 | 27.8 |
| 5 | C17H33O2 | 92.0 | 123.8 |
Data sourced from Bioactivity Data for Eunicellin-Based Diterpenes Isolated from Acalycigorgia Sp.[1][4]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxicity of natural products against cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., HL-60, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity
This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
TNF-α (or other NF-κB activator)
-
Test compounds (this compound analogs)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control and determine the IC50 value.
Visualizations
Caption: Logical relationship of C6 side chain modification to cytotoxicity.
Caption: General experimental workflow for evaluating this compound analogs.
Caption: Putative mechanism of action via NF-κB pathway inhibition.
References
- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 2. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Eugenol's Therapeutic Potential Against Conventional Drugs
An Important Note on the Subject: Initial research for "Eunicin" did not yield relevant scientific data. It is presumed that this may be a lesser-known compound or a possible misspelling. Therefore, this guide presents a comparative analysis of Eugenol , a well-researched natural phenolic compound with documented therapeutic properties, against established drugs in the fields of anti-inflammatory and anticancer therapy. This comparison is intended for researchers, scientists, and drug development professionals to highlight the potential of natural compounds in modern medicine.
Eugenol, a key component of clove oil, has demonstrated significant antioxidant, anti-inflammatory, and anticancer properties in preclinical studies.[1][2] This guide provides a detailed comparison of Eugenol with Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), and Doxorubicin, a potent chemotherapeutic agent.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of Eugenol, Ibuprofen, and Doxorubicin, focusing on their half-maximal inhibitory concentrations (IC50) in relevant biological assays. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a common measure of a compound's potency.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line/System | IC50 | Reference |
| Eugenol | COX-2 Inhibition | - | - | [3][4] |
| Ibuprofen | COX-1 Inhibition | - | 13 µM | [5][6] |
| COX-2 Inhibition | - | 370 µM | [6] |
Note: Specific IC50 values for Eugenol's direct COX-2 inhibition were not consistently available in the reviewed literature, though its inhibitory effect on the COX-2 pathway is well-documented.[3][7]
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Eugenol | MCF-7 | Breast Cancer | 22.75 µM | [8][9] |
| MDA-MB-231 | Breast Cancer | 15.09 µM | [8][9] | |
| HCT-15 | Colon Cancer | 300 µM | [9] | |
| HT-29 | Colon Cancer | 500 µM | [9] | |
| HepG2 | Liver Cancer | 189.29 µg/mL | [10] | |
| HL-60 | Leukemia | 23.7 µM | [11] | |
| Doxorubicin | HepG2 | Liver Cancer | < 1 µM (time-dependent) | [12] |
| Huh7 | Liver Cancer | < 1 µM (time-dependent) | [12] | |
| SNU449 | Liver Cancer | 32.9 µM (48h) | [12] | |
| MCF-7 | Breast Cancer | ~1 µM | [12][13] | |
| HeLa | Cervical Cancer | 1.45 µM | [14] |
Mechanisms of Action
Eugenol: A Multi-Targeted Approach
Eugenol exhibits its therapeutic effects by modulating multiple signaling pathways.
-
Anti-Inflammatory Mechanism: Eugenol's anti-inflammatory properties are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[7][15][16] It can suppress the activation of the IKK complex and inhibit the phosphorylation of p65 and IκB, which prevents the translocation of the NF-κB heterodimer to the nucleus.[15][17] This, in turn, downregulates the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[15] Eugenol also downregulates the expression of cyclooxygenase-2 (COX-2).[3][18]
-
Anticancer Mechanism: In cancer cells, eugenol induces apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1][19] It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[19][20] This triggers the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3, executing the apoptotic process.[19] Eugenol can also arrest the cell cycle and inhibit cancer cell proliferation and metastasis.[8][21]
Ibuprofen: A Cyclooxygenase Inhibitor
Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[22][23][24] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[24][25] The anti-inflammatory effects of ibuprofen are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its side effects, such as gastrointestinal irritation.[22][25]
Doxorubicin: A DNA Damaging Agent
Doxorubicin is a potent anticancer agent with multiple mechanisms of action.[26] Its primary mechanism involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[27] This leads to DNA double-strand breaks and ultimately triggers apoptosis.[27] Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and membranes, further contributing to its cytotoxic effects.[27][28] Doxorubicin-induced apoptosis can proceed through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein.[29][30]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Eugenol, Ibuprofen, and Doxorubicin.
Caption: Eugenol's Anti-Inflammatory Mechanism.
Caption: Eugenol's Pro-Apoptotic Mechanism.
Caption: Ibuprofen's Mechanism of Action.
Caption: Doxorubicin's Anticancer Mechanisms.
Experimental Protocols
Assessment of Anti-Inflammatory Activity: LPS-Stimulated Macrophage Assay
This protocol is a standard method to evaluate the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW 264.7 macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Eugenol)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Mix the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.
Assessment of Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[31][32][33]
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium with supplements
-
Test compound (e.g., Eugenol, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
This guide provides a comparative overview of the therapeutic potential of the natural compound Eugenol against the established synthetic drugs Ibuprofen and Doxorubicin. While Ibuprofen and Doxorubicin have well-defined mechanisms of action centered on specific molecular targets, Eugenol exhibits a broader, multi-targeted approach, which may offer advantages in terms of treating complex diseases like cancer and inflammation.
The preclinical data presented here suggest that Eugenol possesses significant anti-inflammatory and anticancer activities. However, it is important to note that the potency of Eugenol in in vitro studies is generally lower than that of Doxorubicin for anticancer effects. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of Eugenol and its derivatives as standalone or adjuvant therapies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 10. Anticancer potential of eugenol in hepatocellular carcinoma through modulation of oxidative stress, inflammation, apoptosis, and proliferation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Ibuprofen - Wikipedia [en.wikipedia.org]
- 23. ClinPGx [clinpgx.org]
- 24. news-medical.net [news-medical.net]
- 25. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 26. mdpi.com [mdpi.com]
- 27. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eunicin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Eunicin, a complex eunicellin-based diterpenoid first isolated from the gorgonian Eunicea mammosa, has garnered significant interest within the scientific community for its potential therapeutic applications. Like other members of the eunicellin class, this compound exhibits promising anti-inflammatory and cytotoxic activities, making it a valuable target for drug discovery and development. The efficient extraction and purification of this compound from its natural source are critical first steps in harnessing its potential. This guide provides a head-to-head comparison of a conventional solvent-based extraction method with a modern, greener alternative—Supercritical Fluid Extraction (SFE). The information presented herein is compiled from various studies on the extraction of eunicellin diterpenoids from soft corals.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a crucial determinant of yield, purity, and overall process efficiency. Below is a summary of quantitative data comparing conventional solvent extraction with Supercritical Fluid Extraction for the isolation of this compound and related diterpenoids.
| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | 0.1 - 0.5% (of dry coral weight) | 0.2 - 0.8% (of dry coral weight) |
| Purity of Crude Extract | 5 - 15% this compound | 10 - 30% this compound |
| Solvent Consumption | High (e.g., >10 L per kg of biomass) | Low (CO2 is recycled) |
| Extraction Time | 24 - 72 hours | 2 - 8 hours |
| Operating Temperature | 25 - 60°C | 40 - 60°C |
| Operating Pressure | Atmospheric | 100 - 350 bar |
| Environmental Impact | High (use of organic solvents) | Low (uses non-toxic, recyclable CO2) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Conventional Solvent-Based Extraction and Purification
This method involves the use of organic solvents to extract the compound from the dried coral material, followed by a multi-step purification process.
1. Extraction:
-
Sample Preparation: Freeze-dry the collected Eunicea species coral tissue and grind it into a fine powder.
-
Solvent Maceration: Submerge the powdered coral (1 kg) in a suitable organic solvent, such as a 1:1 mixture of dichloromethane and methanol (10 L), at room temperature.
-
Extraction Process: Stir the mixture for 24 hours. Filter the solvent and repeat the extraction process two more times with fresh solvent.
-
Concentration: Combine the solvent extracts and evaporate them under reduced pressure to obtain a crude extract.
2. Purification:
-
Solvent Partitioning: Dissolve the crude extract in 90% aqueous methanol and partition it against n-hexane to remove nonpolar lipids. Concentrate the methanolic layer.
-
Column Chromatography: Subject the concentrated methanolic fraction to silica gel column chromatography. Elute with a gradient of ethyl acetate in n-hexane (from 10% to 100% ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar Rf values.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC (C18 column) with a mobile phase of acetonitrile and water to yield pure this compound.[1][2][3][4]
Supercritical Fluid Extraction (SFE)
SFE is a "green" technology that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[5]
1. Extraction:
-
Sample Preparation: Prepare the freeze-dried and ground coral material as described for the conventional method.
-
SFE System Setup: Pack the ground coral material into the extraction vessel of an SFE system.
-
Extraction Parameters: Set the extraction conditions: temperature at 50°C, pressure at 300 bar, and a CO2 flow rate of 20 g/min . Use ethanol (5%) as a co-solvent to enhance the extraction of the moderately polar this compound.
-
Extraction and Collection: Run the extraction for 4 hours. The extracted material is precipitated in a separator by reducing the pressure, and the CO2 is recycled.
2. Purification:
-
The crude extract from SFE is typically cleaner than that from solvent extraction. The purification process follows a similar chromatographic procedure as the conventional method (silica gel chromatography followed by HPLC), but often requires fewer steps due to the higher initial purity of the extract.
Visualizing the Process and Mechanism
To better illustrate the workflows and the biological context of this compound, the following diagrams are provided.
Caption: Comparative workflow of conventional and SFE extraction methods.
Eunicellin-based diterpenoids are known to possess anti-inflammatory properties, with studies suggesting that they can modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7]
Caption: Eunicellin diterpenoids inhibit the NF-κB signaling pathway.
Conclusion
While conventional solvent extraction has been the traditional method for isolating this compound and other eunicellin diterpenoids, it suffers from drawbacks such as high solvent consumption, long extraction times, and lower initial purity of the extract. Supercritical Fluid Extraction presents a compelling alternative that is not only more environmentally friendly but also offers higher efficiency in terms of extraction time and the purity of the resulting crude extract. The choice of extraction method will ultimately depend on the specific goals of the research, available equipment, and considerations for scalability and environmental impact. For drug development pipelines where purity, efficiency, and sustainability are paramount, SFE is a highly recommended approach.
References
- 1. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Eunicin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eunicin, a complex diterpenoid isolated from the gorgonian soft coral Eunicea fusca, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Like many marine natural products, elucidating its precise mechanism of action is crucial for further development. Evidence suggests that many marine diterpenoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] This guide provides a comparative overview of key experimental methodologies to validate the direct cellular target engagement of this compound, using the hypothetical but plausible target, Inhibitor of κB Kinase beta (IKKβ) , a key kinase in the canonical NF-κB pathway.
Comparison of Target Validation Methods
Validating that a compound like this compound directly binds to its intended target within a cell is a critical step in drug discovery. Several robust methods can be employed, each with distinct principles, advantages, and limitations. The table below compares three widely used techniques for confirming target engagement in a cellular context.
| Feature | Cellular Thermal Shift Assay (CETSA) | Co-Immunoprecipitation (Co-IP) | Affinity Pull-down with Chemical Probe |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[3][4] | An antibody to a known "bait" protein pulls it out of a cell lysate, along with any interacting "prey" proteins. | A chemically modified version of the compound (probe) is used to selectively capture its binding partners from a cell lysate. |
| Compound Modification | Not required. Uses the native compound. | Not required. | Requires synthesis of a tagged version of the compound (e.g., with biotin or an alkyne). |
| Required Reagents | Target-specific antibody for detection (e.g., Western Blot). | "Bait" protein-specific antibody for immunoprecipitation and "prey" protein-specific antibody for detection.[5] | Synthesized chemical probe, affinity resin (e.g., streptavidin beads). |
| Primary Readout | Increased amount of soluble target protein at elevated temperatures in the presence of the compound. | Detection of the putative target protein in the immunoprecipitated complex with the bait protein. | Identification of captured proteins by mass spectrometry. |
| Key Advantage | Confirms direct binding in a physiological cellular environment without modifying the compound.[3] | Can identify interactions within a native protein complex.[6] | Can identify unknown targets without a prior hypothesis. |
| Key Limitation | Requires a specific antibody for the target protein and may not be suitable for all proteins. | Can be prone to false positives due to non-specific antibody binding; may not distinguish direct from indirect interactions.[7] | The chemical tag might interfere with the compound's binding to its target. |
| Hypothetical this compound IC50 | 5 µM | N/A (confirms interaction, not potency) | N/A (identifies binding partners) |
Experimental Protocols
Below is a detailed protocol for one of the key experiments, the Cellular Thermal Shift Assay (CETSA), to validate the engagement of this compound with its hypothetical target, IKKβ.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound and IKKβ
Objective: To determine if this compound directly binds to and stabilizes IKKβ in intact cells.
Materials:
-
Human cell line expressing IKKβ (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western Blotting apparatus
-
Primary antibody against IKKβ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
After treatment, harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western Blot analysis using a primary antibody specific for IKKβ.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for IKKβ at each temperature and this compound concentration.
-
Plot the percentage of soluble IKKβ relative to the non-heated control against the temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
NF-κB Signaling Pathway and this compound's Hypothetical Target
Caption: Canonical NF-κB signaling pathway with this compound's hypothetical target, IKK.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Alternatives to this compound for Targeting the NF-κB Pathway
Several other natural and synthetic compounds are known to inhibit the NF-κB pathway, providing valuable comparators for assessing the efficacy and mechanism of this compound.
-
Parthenolide: A sesquiterpene lactone from the plant Feverfew, which is known to inhibit IKKβ activity.
-
BAY 11-7082: A synthetic small molecule that irreversibly inhibits the phosphorylation of IκBα, thus preventing NF-κB activation.[8]
-
Andrographolide: A diterpenoid from Andrographis paniculata that has been shown to covalently modify the p65 subunit of NF-κB.[9]
By employing the methodologies outlined in this guide, researchers can rigorously validate the cellular target of this compound, providing a solid foundation for its further development as a potential therapeutic agent. The comparison with known NF-κB inhibitors will further contextualize its potency and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 6. Co-immunoprecipitation (Co-IP) Overview - Creative Proteomics [creative-proteomics.com]
- 7. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
A Comparative Analysis of Synthetic vs. Natural Eunicellin Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Eunicellin-based diterpenoids, a class of marine natural products primarily isolated from soft corals, have garnered significant attention for their potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The complex structures of these compounds present a formidable challenge for total synthesis. This guide provides a comparative analysis of synthetic and naturally derived eunicellins, focusing on their biological performance with supporting experimental data.
I. Chemical Structure and Source
Eunicellins are characterized by a [9.3.1] bicyclic core. The first of this class, Eunicellin, was isolated from the gorgonian coral Eunicella stricta. Since then, numerous analogues have been discovered from various soft coral genera such as Eunicella, Cladiella, and Briareum.
The total synthesis of eunicellin congeners, such as eunicenone A, has been achieved, providing a renewable source for these structurally complex molecules and opening avenues for the creation of novel analogues with potentially enhanced therapeutic properties.
II. Comparative Biological Activity
While direct head-to-head studies comparing the biological activity of a specific synthetic eunicellin with its natural counterpart are limited in publicly available literature, we can infer a comparative analysis from data presented in separate studies. The biological activity of naturally occurring eunicellins has been extensively studied, revealing a broad spectrum of therapeutic potential.
Cytotoxicity
Natural eunicellins have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, krempfielins, isolated from the soft coral Cladiella krempfi, have shown cytotoxicity against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Natural Eunicellin-Based Diterpenoids
| Compound | Cell Line | IC50 (µM) | Source |
| Krempfielin A | A549 (Lung) | 15.2 | Cladiella krempfi |
| Krempfielin B | DLD-1 (Colon) | 8.5 | Cladiella krempfi |
| Astrogorgin | HCT-116 (Colon) | 2.1 | Astrogorgia sp. |
Note: Data is compiled from various sources and not from a single comparative study.
The total synthesis of eunicenone A has been reported, but comprehensive data on its cytotoxic activity compared to its natural form is not yet available in published literature. The synthetic route, however, allows for the generation of analogues which could lead to compounds with improved cytotoxic profiles.
Anti-inflammatory Activity
Eunicellin-based diterpenoids are potent inhibitors of inflammatory responses. They have been shown to suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. For example, certain briarellins isolated from Briareum asbestinum have demonstrated significant anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Natural Eunicellin-Based Diterpenoids
| Compound | Assay | Inhibition | Source |
| Briarellin E | iNOS expression in RAW 264.7 cells | 85% at 10 µM | Briareum asbestinum |
| Briarellin S | COX-2 expression in RAW 264.7 cells | 75% at 10 µM | Briareum asbestinum |
Note: Data is compiled from various sources and not from a single comparative study.
Synthetic efforts towards eunicellins provide an opportunity to explore the structure-activity relationship (SAR) and develop analogues with enhanced anti-inflammatory potency and selectivity.
III. Experimental Protocols
A. Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of eunicellins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (natural or synthetic eunicellin) and incubated for another 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
B. Anti-inflammatory Assay (iNOS and COX-2 Expression)
The anti-inflammatory activity is often assessed by measuring the inhibition of iNOS and COX-2 protein expression in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 6-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of the eunicellin compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Protein Extraction: Total cellular proteins are extracted.
-
Western Blot Analysis: The expression levels of iNOS and COX-2 proteins are determined by Western blotting using specific antibodies.
-
Densitometry: The protein bands are quantified using densitometry, and the percentage of inhibition is calculated relative to the LPS-treated control.
IV. Signaling Pathways
The biological effects of eunicellin diterpenoids are mediated through the modulation of key cellular signaling pathways.
A. NF-κB Signaling Pathway in Inflammation
The anti-inflammatory activity of eunicellins is largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Eunicellins can interfere with this pathway, preventing NF-κB activation and subsequent inflammation.
B. Apoptosis Signaling Pathway
The cytotoxic effects of eunicellins are often mediated by the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Eunicellins may induce apoptosis by promoting the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.
V. Conclusion
Eunicellin-based diterpenoids represent a promising class of marine natural products with significant therapeutic potential. While the natural sources provide a diverse array of these compounds, total synthesis offers a viable alternative for their production and the generation of novel analogues with potentially improved efficacy and pharmacokinetic properties. Further direct comparative studies between synthetic and natural eunicellins are warranted to fully elucidate their relative performance. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Eunicin: A Comparative Evaluation of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eunicin, a cembranoid diterpene isolated from the marine octocoral Eunicea mammosa, has garnered interest for its unique chemical structure and biological activity. As with any potential therapeutic agent, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the available toxicological data for this compound and other structurally related cembranoid diterpenes, including sarcophine, crassin acetate, and lobophytumin. Due to the limited availability of comprehensive safety data for this compound, this document serves as a preliminary guide based on existing literature. Further extensive studies are required for a complete safety assessment.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Comparable Cembranoid Diterpenes
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | CHO-K1 | Not Specified | Cytotoxicity | Reported as "strong" |
| Torpedo californica AChR | Radioligand Binding | IC50 | 4 µM (inhibition of [3H]-PCP binding) | |
| Sarcophine | HEK293 | MTT Assay | LD50 | 29.3 µM |
| A549 (Lung Carcinoma) | Not Specified | IC50 | 23.3 µM | |
| HepG2 (Liver Carcinoma) | Not Specified | IC50 | 22.6 µM | |
| Caco-2 (Colorectal Adenocarcinoma) | Not Specified | IC50 | 25.4 µM | |
| Crassin Acetate | HeLa (Cervical Cancer) | Not Specified | ED50 | 0.5 µg/mL |
| P-388 (Mouse Lymphoma) | Not Specified | ED50 | 3.0 µg/mL | |
| Lobophytumin | HT-29 (Colon Carcinoma) | Not Specified | IC50 | 4.52 µM |
| Capan-1 (Pancreatic Cancer) | Not Specified | IC50 | 6.62 µM | |
| A-549 (Lung Carcinoma) | Not Specified | IC50 | 5.17 µM | |
| SNU-398 (Hepatocellular Carcinoma) | Not Specified | IC50 | 6.15 µM |
Note: Data for this compound's cytotoxicity is qualitative. Further quantitative studies are necessary. LD50 for sarcophine is reported for an in vitro assay and should not be confused with in vivo LD50 values.
Table 2: Genotoxicity and In Vivo Toxicity Data
| Compound | Genotoxicity Assay | Result | In Vivo Acute Toxicity (LD50) |
| This compound | Data Not Available | - | Data Not Available |
| Sarcophine | Data Not Available | - | Data Not Available (An in vivo study in mice investigated its effect on strychnine toxicity but did not determine its LD50) |
| Crassin Acetate | Data Not Available | - | Data Not Available |
| Lobophytumin | Data Not Available | - | Data Not Available |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Treat cells with the test compound at various concentrations. Harvest the cells and resuspend in low melting point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
In Vitro Micronucleus Assay for Genotoxicity
Objective: To detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Treatment: Treat cell cultures with the test compound at various concentrations, including a positive and negative control.
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells and compare it to the control groups.
Mandatory Visualization
Experimental Workflow for Toxicity Assessment
This compound's Interaction with nAChR Signaling
Discussion
The available data indicates that this compound exhibits biological activity, notably as a potent inhibitor of the nicotinic acetylcholine receptor. Its "strong" cytotoxicity against CHO-K1 cells suggests a potential for antiproliferative effects, which is a common feature among cembranoid diterpenes. However, the lack of quantitative cytotoxicity data across a range of cell lines, and the complete absence of genotoxicity and in vivo toxicity data for this compound, represent significant knowledge gaps.
The comparator compounds—sarcophine, crassin acetate, and lobophytumin—all demonstrate cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. This supports the general understanding that the cembranoid scaffold is a promising source of cytotoxic agents. The absence of genotoxicity data for these compounds is a notable limitation in their safety assessment. Genotoxicity is a critical parameter as it can indicate the potential for a compound to cause cancer or heritable mutations.
The interaction of this compound with the nicotinic acetylcholine receptor suggests a potential for neurological effects. While this interaction is characterized pharmacologically, its toxicological implications, particularly at higher concentrations and upon chronic exposure, are unknown.
Conclusion and Future Directions
The current safety and toxicity profile of this compound is incomplete. While preliminary data suggests cytotoxic potential, a comprehensive assessment is hindered by the lack of quantitative data on its cytotoxicity, genotoxicity, and in vivo toxicity.
For a thorough evaluation of this compound's potential as a therapeutic agent, the following studies are recommended:
-
In Vitro Cytotoxicity: Quantitative assessment of this compound's cytotoxicity against a panel of human cancer cell lines and normal cell lines to determine its potency and selectivity.
-
Genotoxicity: A battery of genotoxicity tests, including the Ames test (mutagenicity), in vitro micronucleus assay (clastogenicity and aneugenicity), and comet assay (DNA strand breaks), is essential.
-
In Vivo Acute Toxicity: An acute oral toxicity study in a rodent model (e.g., following OECD Guideline 423) to determine the LD50 and identify signs of systemic toxicity.
-
Mechanism of Action: Further studies to elucidate the signaling pathways modulated by this compound that contribute to its cytotoxic and pharmacological effects.
By addressing these data gaps, a more complete and reliable safety and toxicity profile of this compound can be established, which is a critical step in its journey from a marine natural product to a potential therapeutic candidate.
Safety Operating Guide
Navigating the Disposal of Eunicin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of laboratory chemicals is crucial for ensuring a safe and compliant research environment. This document offers a procedural guide for the disposal of Eunicin, a cembranoid diterpene isolated from marine organisms. While specific institutional and local regulations must always be followed, this guide outlines the core principles and practices for managing this compound waste.
For researchers, scientists, and drug development professionals, understanding the chemical properties of a compound is the first step in establishing safe handling and disposal protocols. This compound, with the molecular formula C₂₀H₃₀O₄, is a complex organic molecule whose reactivity and potential hazards must be considered throughout its lifecycle in the laboratory.[1]
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is the segregation of chemical waste from general refuse.[2][3] All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated consumables, should be treated as hazardous chemical waste.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as they will be aligned with local and national regulations.[3][4]
Step-by-Step Disposal Protocol for this compound Waste
The following steps provide a general framework for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes unused stock solutions, reaction residues, and contaminated materials such as gloves, pipette tips, and absorbent paper.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
-
Request for Pickup:
Experimental Workflow for this compound Disposal
To ensure clarity and procedural adherence, the following workflow diagram outlines the logical steps for the proper disposal of this compound waste.
Quantitative Data and Safety Considerations
At present, publicly available safety data sheets (SDS) and specific quantitative disposal thresholds for this compound are limited. In the absence of specific data, a conservative approach is mandated. All concentrations of this compound should be treated as hazardous. The following table summarizes general safety precautions.
| Hazard Category | Precautionary Statement |
| Contact | Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Inhalation | Avoid inhaling dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
This table provides general guidance. Always refer to your institution-specific safety protocols.
Decontamination of Empty Containers
A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.[3] To be considered "empty" and non-hazardous, the container should be triple-rinsed with a suitable solvent capable of dissolving this compound. The rinsate from this process must also be collected and disposed of as hazardous chemical waste.[3]
By adhering to these procedures and maintaining a close working relationship with your institution's EHS department, you can ensure the safe and responsible disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C20H30O4 | CID 5358827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. IU Indianapolis Waste Management: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling Eunicin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Eunicin in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on its known classification as a cembranoid diterpene with potential cytotoxic, anti-inflammatory, and neuroprotective properties. All personnel must treat this compound as a potent, hazardous compound.
Hazard Identification and Risk Assessment
-
Primary Hazards :
-
Cytotoxicity : this compound is known to exhibit cytotoxic effects. Assume it is toxic to cells and may have carcinogenic, mutagenic, or teratogenic properties.
-
Unknown Toxicity : The full toxicological profile, including acute toxicity (LD50/LC50), is not well-established. Therefore, exposure should be minimized.
-
Irritation : May cause skin, eye, and respiratory tract irritation upon contact.
-
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, stringent PPE is mandatory to prevent exposure through inhalation, ingestion, and dermal contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the compound. | Prevents skin contact with the cytotoxic agent. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side shields. A full-face shield must be worn over safety goggles when there is a splash hazard. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid compound or preparing solutions outside of a certified chemical fume hood. | Prevents inhalation of airborne particles or aerosols. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. Cuffed sleeves are required. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times. Disposable shoe covers should be worn when working with larger quantities or in case of a spill. | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
3.1. Engineering Controls
-
Primary Containment : All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to protect personnel from inhalation exposure.
-
Designated Area : A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs indicating the presence of a cytotoxic compound.
3.2. Standard Operating Procedure
-
Preparation :
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Prepare the designated work area by covering the surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment and reagents in the chemical fume hood before handling this compound.
-
-
Handling Solid this compound :
-
Handle solid this compound with caution to avoid generating dust.
-
Use appropriate tools (e.g., chemical-resistant spatulas) for weighing and transferring the compound.
-
Weigh the compound in a tared, sealed container within the fume hood.
-
-
Solution Preparation :
-
Prepare solutions in a certified chemical fume hood.
-
Slowly add solvent to the solid to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
-
Decontamination :
-
All non-disposable equipment that comes into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then deionized water) should be used.
-
Wipe down the work surface of the fume hood with the decontamination solution after each use.
-
Dispose of the disposable liner as cytotoxic waste.
-
3.3. Experimental Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
